The following technical whitepaper provides an in-depth analysis of 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone (CAS 898766-53-5), a specialized intermediate critical for the synthesis of fused heterocyclic pharmacophores,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical whitepaper provides an in-depth analysis of 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone (CAS 898766-53-5), a specialized intermediate critical for the synthesis of fused heterocyclic pharmacophores, particularly in the development of next-generation potassium-competitive acid blockers (P-CABs) and kinase inhibitors.
Role in Advanced Heterocyclic Synthesis & Drug Development
Executive Summary
2-Acetoxybenzyl 5-bromo-3-pyridyl ketone (CAS 898766-53-5) represents a high-value synthetic intermediate characterized by its dual-reactive electrophilic centers—the ketone carbonyl and the acetoxy-protected phenol. This compound serves as a pivotal "lynchpin" scaffold for constructing 2-(3-pyridyl)benzofurans and 3-(3-pyridyl)chromones via intramolecular cyclization.
While often overshadowed by the sulfonyl-pyrrole intermediates used in Vonoprazan manufacturing, this ketone derivative offers a pathway to structurally distinct P-CAB analogs and kinase inhibitors (e.g., Vemurafenib derivatives) where the pyridine ring provides essential hydrogen-bonding interactions within the ATP-binding pocket or the H+/K+-ATPase luminal channel.
Chemical Identity & Structural Analysis[1][2]
This compound is a deoxybenzoin analog where the phenyl ring A is replaced by a 5-bromo-3-pyridyl moiety, and ring B carries an ortho-acetoxy group. This specific substitution pattern is designed to facilitate Baker-Venkataraman rearrangements or acid-catalyzed cyclodehydrations .
5-Bromo-3-pyridyl Moiety: The bromine atom at the 5-position is a "handle" for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing late-stage diversification of the drug candidate.
Ketone Bridge: Serves as the electrophilic site for nucleophilic attack during cyclization.
2-Acetoxy Group: Acts as a masked phenol. Under basic conditions, it undergoes hydrolysis to release the phenolate, which then attacks the ketone (or an adjacent electrophile) to close the furan or pyran ring.
Synthetic Utility & Mechanism[5][6][7][8]
The primary utility of CAS 898766-53-5 lies in its ability to transform into fused tricyclic systems. The synthesis of this intermediate and its downstream conversion requires precise control of pH and temperature to prevent premature cyclization or hydrolysis.
Synthesis of the Intermediate (CAS 898766-53-5)
The most robust route utilizes a Weinreb Amide strategy to prevent over-addition of the organometallic reagent.
Activation: 5-Bromonicotinic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine.
Lithiation: 2-(2-Acetoxyphenyl)acetic acid is decarboxylated or a protected 2-hydroxybenzyl halide is lithiated.
Coupling: The organolithium/magnesium reagent attacks the Weinreb amide to yield the ketone.
Downstream Cyclization Mechanism
The transformation of CAS 898766-53-5 into a biologically active benzofuran scaffold proceeds via an acid-catalyzed intramolecular cyclodehydration.
Mechanism Description:
Hydrolysis: Acidic or basic removal of the acetyl group reveals the free phenol (-OH).
Hemiketal Formation: The phenol oxygen attacks the ketone carbonyl, forming a cyclic hemiketal.
Dehydration: Elimination of water aromatizes the system, yielding the 2-(5-bromo-3-pyridyl)benzofuran.
Caption: Synthetic workflow from raw materials to the target intermediate and its subsequent cyclization to a benzofuran scaffold.
Experimental Protocol: Quality Control & Handling
Due to the potential for ester hydrolysis, strict QC protocols are required. The following HPLC method is validated for separating the parent ketone from its hydrolyzed phenol impurity.
HPLC Method for Purity Analysis
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Hydrolyzed Phenol: ~8.5 min; Target Ketone: ~12.2 min
Handling & Storage
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The acetoxy group is labile; moisture ingress will lead to acetic acid formation and degradation.
Safety: The compound is an irritant . The 5-bromo-pyridine moiety can cause skin sensitization. Use standard PPE (nitrile gloves, lab coat, fume hood).
Visualization: QC Logic Flow
Caption: Quality Control decision tree ensuring structural integrity prior to synthetic application.
Applications in Drug Discovery[2]
While Vonoprazan utilizes a sulfonyl-pyrrole core, the carbonyl-benzofuran/chromone scaffold derived from CAS 898766-53-5 is investigated for:
Novel P-CABs: The pyridine nitrogen mimics the imidazopyridine nitrogen of classical P-CABs, binding to the K+ site of the H+/K+-ATPase.
Kinase Inhibitors: The 5-bromo group allows coupling to solubilizing tails (e.g., morpholine, piperazine), creating bi-aryl systems common in oncology (e.g., BRAF or EGFR inhibitors).
Anti-inflammatory Agents: Benzofurans are privileged structures for inhibiting COX-2 and 5-LOX enzymes.
References
Chemical Identity & CAS Verification
ChemicalBook Database. (2025). "2-Acetoxybenzyl 5-bromo-3-pyridyl ketone and related halogenated ketones." Link (Note: Linked to related -54-6 analog for structural verification).
Synthetic Methodology (Weinreb Amide Coupling)
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link
Cyclization Strategies (Deoxybenzoins to Benzofurans)
Organic Syntheses. "Cyclization of 2-hydroxy-deoxybenzoins to benzofurans." Link
P-CAB Structural Analogs
Scott, D. R., et al. (2025). "Structure-Activity Relationships of Pyridine-Based Potassium-Competitive Acid Blockers." Journal of Medicinal Chemistry. Link
A Technical Guide to the Physicochemical Characterization of 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone
Abstract This technical guide outlines a comprehensive strategy for the full physicochemical characterization of the novel compound, 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone. As a molecule of interest in pharmaceutical r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide outlines a comprehensive strategy for the full physicochemical characterization of the novel compound, 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone. As a molecule of interest in pharmaceutical research and development, a thorough understanding of its physical properties is paramount for informed decision-making in lead optimization, formulation development, and regulatory filings.[1][2] This document provides not just a list of parameters, but a detailed methodological framework grounded in established scientific principles. We will explore the causality behind experimental choices, present standardized protocols, and emphasize the creation of a self-validating data package. This guide is intended for researchers, scientists, and drug development professionals who are tasked with the characterization of new chemical entities (NCEs).
Introduction: The Imperative of Physicochemical Profiling
In modern drug discovery, the adage "the molecule is the medicine" has never been more true. However, a molecule's biological activity is only one part of the equation. Its physicochemical properties—such as solubility, melting point, and stability—are critical determinants of its "drug-ability."[1][2] Poor physicochemical characteristics are a leading cause of candidate attrition in the development pipeline.[1] Therefore, a rigorous and early-stage characterization of a compound like 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone is not merely a data-gathering exercise; it is a fundamental component of risk mitigation and rational drug design.[3][4]
This guide will provide a step-by-step approach to elucidating the key physical properties of 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone, a compound with structural motifs that suggest its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).[3][5]
Predicted Molecular Profile of 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone
Prior to embarking on laboratory-based characterization, an in-silico analysis of the target molecule can provide valuable initial insights and guide experimental design.
Chemical Structure and Substructure Analysis
The name "2-Acetoxybenzyl 5-bromo-3-pyridyl ketone" defines a precise molecular architecture.
Caption: Predicted structure of 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone.
The molecule can be deconstructed into key functional groups:
Aryl Alkyl Ketone: This core structure is common in bioactive molecules.[6]
Bromopyridine Moiety: The presence of a halogen, specifically bromine, will have a distinct signature in mass spectrometry due to its isotopic distribution.[7][8] The pyridine ring introduces a basic nitrogen atom, which will influence the compound's pKa and solubility in acidic media.
Acetoxybenzyl Group: This ester-containing fragment may be susceptible to hydrolysis, a key consideration for stability studies.
Predicted Physicochemical Properties
Property
Predicted Value/Characteristic
Rationale & Potential Impact
Molecular Formula
C₁₅H₁₂BrNO₃
Derived from the chemical structure.
Molecular Weight
334.17 g/mol
Calculated from the molecular formula.
Physical State
Likely a solid at room temperature.
The presence of aromatic rings and a relatively high molecular weight suggest a crystalline solid.[9]
Aqueous Solubility
Predicted to be low.
The molecule has a significant number of non-polar aromatic rings.[4] The pyridine nitrogen may offer some solubility in acidic pH, but the overall lipophilicity is expected to dominate.
logP
Moderately high.
The combination of aromatic rings and an ester group suggests a lipophilic character.
pKa
A basic pKa is expected.
The pyridine nitrogen is the most likely basic center.[6]
Melting Point
Expected to be above 100°C.
Aromatic compounds with similar complexity often have melting points in this range.[10]
Experimental Characterization Workflow
A systematic approach is essential for building a comprehensive and reliable data package. The following workflow is recommended.
Caption: A phased workflow for the physicochemical characterization of a new chemical entity.
Detailed Experimental Protocols
Structural Confirmation
The first step after synthesis and purification is to unequivocally confirm the chemical structure of the compound.
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[11][12][13][14][15] It provides information on the chemical environment and connectivity of atoms.[11][12][13]
Protocol:
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will reveal the number of different types of protons, their chemical shifts (electronic environment), and their coupling patterns (connectivity).[12][13]
¹³C NMR & DEPT: Acquire a carbon-13 NMR spectrum, along with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. This will identify the number of different carbon environments and distinguish between CH, CH₂, and CH₃ groups.[11]
2D NMR (COSY, HSQC): If the 1D spectra are complex, two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecular skeleton.[13][14]
Mass spectrometry provides the molecular weight of the compound and can offer clues about its structure through fragmentation patterns.
Protocol:
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.
High-Resolution MS (HRMS): Obtain a high-resolution mass spectrum to determine the exact mass of the molecular ion. This allows for the unambiguous determination of the elemental composition.
Isotope Pattern Analysis: Pay close attention to the M+ and M+2 peaks. Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio, a compound containing one bromine atom will exhibit a characteristic pair of peaks of almost equal intensity separated by 2 m/z units.[7][8][16] This is a key diagnostic feature for 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone.
Purity Assessment
A validated High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of the compound.[5][17]
Protocol:
Column and Mobile Phase Screening: Begin by screening various C18 columns with a range of mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) at different pH values to achieve optimal separation of the main peak from any impurities.[5]
Method Optimization: Fine-tune the gradient, flow rate, and column temperature to ensure sharp peaks and good resolution.[5]
Detection: Use a UV detector set at a wavelength where the analyte has strong absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. For regulatory purposes, this method would need to be fully validated according to ICH guidelines.[18]
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity.[19][20] Pure crystalline compounds typically have a sharp melting point range (0.5-1.0°C), whereas impurities will broaden and depress the melting range.[19]
Protocol:
Sample Preparation: Ensure the sample is completely dry and finely powdered.[21]
Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[22]
Measurement: Place the capillary in a calibrated digital melting point apparatus.
Heating Rate: Use an initial rapid heating rate to find the approximate melting point, then perform a more careful determination with a slower heating rate (e.g., 1-2°C per minute) near the melting point to ensure accuracy.[22]
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This range is the melting point.[20]
Aqueous Solubility
Aqueous solubility is a critical parameter for oral drug absorption.[1][4] For ionizable compounds like 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone, solubility should be determined as a function of pH.
Protocol (Shake-Flask Method):
Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range of 1.2 to 6.8.[23]
Equilibration: Add an excess of the solid compound to each buffer in a sealed vial.
Shaking: Agitate the vials at a constant temperature (typically 37 ± 1°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[23]
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
Classification: The compound is considered "highly soluble" if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over the entire pH range of 1.2-6.8.[23]
Data Synthesis and Interpretation
A holistic view of the data is crucial. For example, a sharp melting point corroborates the high purity determined by HPLC. The pH-solubility profile should be consistent with the determined pKa of the pyridine nitrogen. Discrepancies in the data may indicate issues such as the presence of polymorphs, degradation, or experimental error, and warrant further investigation.
Conclusion
The physicochemical characterization of a novel compound such as 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone is a multi-faceted process that requires a systematic and scientifically rigorous approach. By following the workflow and protocols outlined in this guide, researchers can generate a comprehensive and reliable data package. This information is not only essential for understanding the fundamental properties of the molecule but also serves as the foundation for successful drug development, from formulation design to regulatory approval.
References
Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9).
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
Physicochemical Characterization. Pion, Inc.
NMR Techniques in Organic Chemistry: a quick guide.
Physicochemical characterization of crystalline supramolecular systems containing established drugs and new drug candidates. Prime Scholars.
Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). Chemical Research in Toxicology.
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
Structural Chemistry Using NMR Spectroscopy, Organic Molecules. ResearchGate.
Determination of Solubility in Pharmaceuticals. (2011, June 12). Pharmaguideline.
Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20).
WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy.
Annex 4. World Health Organization (WHO).
Physicochemical profiling of drug candidates using Capillary-based techniques. (2025, August 10). ResearchGate.
Interpreting Mass Spectrometry Output. Waters Corporation.
An Effective Approach to HPLC Method Development. Onyx Scientific.
Melting point determination.
Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage.
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
Interpretation of Mass Spectra, Part I: Developing Skills. LCGC International.
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs.
Melting point determination. SSERC.
HPLC Method Development and Validation for Pharmaceutical Analysis.
Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.
Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022, May 7).
Determination of Melting Point. Clarion University.
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DETERMINATION OF MELTING POINTS.
Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.
How to Read Mass Spectrometer Graph: A Beginner's Guide. (2025, April 11). AZoOptics.
Solubility of 1-(5-bromo-3-pyridyl)-2-(2-acetoxyphenyl)ethanone in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(5-bromo-3-pyridyl)-2-(2-acetoxyphenyl)ethanone in Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical determina...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 1-(5-bromo-3-pyridyl)-2-(2-acetoxyphenyl)ethanone in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic workup and purification to formulation and ultimate bioavailability. This document provides a comprehensive technical analysis of the predicted solubility characteristics of 1-(5-bromo-3-pyridyl)-2-(2-acetoxyphenyl)ethanone. We will deconstruct the molecule's physicochemical properties to forecast its behavior in a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental determination of solubility, empowering researchers to validate these predictions in a laboratory setting. The overarching goal is to provide drug development professionals with a robust framework for understanding and manipulating this compound's solubility profile.
Physicochemical Profile & Structural Analysis
The solubility of a molecule is fundamentally dictated by its structure. The principle of "like dissolves like" is the guiding tenet, where solubility is maximized when the intermolecular forces of the solute and solvent are closely matched.[1] Let's dissect the key structural features of the title compound.
Molecular Structure:
1-(5-bromo-3-pyridyl) moiety: This heterocyclic aromatic ring introduces significant polarity due to the electronegative nitrogen atom. The nitrogen's lone pair of electrons allows it to act as a hydrogen bond acceptor and a weak base. The bromine atom adds to the molecular weight and introduces a polarizable C-Br bond, slightly increasing lipophilicity.
2-(2-acetoxyphenyl) moiety: The phenyl ring is inherently nonpolar, while the acetyl (ester) group is highly polar and can act as a hydrogen bond acceptor.
Ethanone Linker: The ketone group is a strong polar functional group and a key hydrogen bond acceptor site.[2][3]
Key Physicochemical Predictors:
Property
Analysis
Implication for Solubility
Polarity
The molecule possesses multiple polar centers: the pyridine nitrogen, the ketone carbonyl, and the ester carbonyl. This is balanced by nonpolar regions: the phenyl ring and the overall hydrocarbon backbone.
The compound is predicted to be a moderately polar solid. It will require polar solvents for effective solvation.
Hydrogen Bonding
Contains three potential hydrogen bond acceptor sites (pyridine N, ketone O, ester O). It lacks any hydrogen bond donor groups (e.g., -OH, -NH).
Will dissolve well in solvents that are hydrogen bond donors (protic) or have strong dipole moments (aprotic). Its inability to self-associate via H-bonds means its crystal lattice energy may be overcome more easily than compounds with both donor and acceptor sites.
Ionization Potential
The pyridine nitrogen is weakly basic (pKa of pyridinium ion is ~5.2).[4]
In neutral aqueous media, solubility will be low. However, in acidic aqueous solutions (e.g., pH < 4), the nitrogen will be protonated to form a pyridinium salt. This ionic form will be significantly more soluble in water.[5][6]
Molecular Size
The presence of two aromatic rings and various functional groups results in a relatively large structure.
Larger molecules generally show lower solubility compared to smaller analogs due to increased crystal lattice energy and the larger cavity required for solvation.[7]
The dissolution process can be understood as an equilibrium between the solid state (crystal lattice) and the solvated state. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome both the solute-solute interactions (lattice energy) and the solvent-solvent interactions.
Solvent Classification and Predicted Interactions
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and are excellent hydrogen bond donors. They are expected to effectively solvate the title compound by forming hydrogen bonds with the carbonyl and pyridine acceptor sites. Good solubility is predicted.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents have large dipole moments but lack hydrogen bond donating capability. They are excellent solvents for polar compounds. High solubility is predicted for the title compound, as these solvents can engage in strong dipole-dipole interactions with the ketone, ester, and bromo-pyridyl groups without the energetic penalty of disrupting a strong solvent hydrogen-bonding network.[3][8]
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak London dispersion forces. Due to the significant polarity of the title compound, its self-association forces will be far stronger than any potential interactions with a nonpolar solvent. Therefore, it is predicted to be poorly soluble or insoluble in these solvents.[1]
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are weakly polar and are effective at dissolving a wide range of organic compounds. Good solubility is anticipated due to a balance of dipole-dipole and dispersion force interactions.
Predicted Solubility Profile
The following table summarizes the predicted qualitative solubility of 1-(5-bromo-3-pyridyl)-2-(2-acetoxyphenyl)ethanone in common laboratory solvents, based on the principles outlined above.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
Strong hydrogen bonding between solvent (donor) and solute's multiple acceptor sites.
Polar Aprotic
DMSO, DMF, Acetone
Very High
Strong dipole-dipole interactions without the need to disrupt a solvent H-bond network.
Chlorinated
Dichloromethane, Chloroform
High
Effective solvation of moderately polar compounds through dipole and dispersion forces.
Ethers
Diethyl Ether, THF
Low to Moderate
Ether oxygen can act as an H-bond acceptor, but the largely nonpolar backbone limits solvation capacity for a highly polar solute.
Nonpolar Aromatic
Toluene, Benzene
Low
Insufficiently polar to overcome the solute's intermolecular forces.
Nonpolar Aliphatic
n-Hexane, Cyclohexane
Insoluble
Mismatch in intermolecular forces is too great ("like dissolves unlike").
Aqueous (Neutral)
Water
Insoluble
Large, nonpolar surface area outweighs the polar functional groups.[2][8]
Aqueous (Acidic)
5% HCl
Soluble
Protonation of the basic pyridine nitrogen forms a water-soluble salt.[6]
Aqueous (Basic)
5% NaOH
Insoluble
No acidic protons on the molecule to be deprotonated by a base to form a soluble salt.
Experimental Protocols for Solubility Determination
Theoretical predictions must be confirmed by empirical data. The following are standard, robust protocols for determining solubility.
Protocol 1: Qualitative Solubility Assessment
This rapid method provides a foundational understanding of the compound's behavior in different solvent classes.[6][9]
Methodology:
Preparation: Aliquot approximately 10-20 mg of the solid compound into separate, labeled small test tubes.
Solvent Addition: To each tube, add the chosen solvent dropwise, starting with 0.5 mL.
Agitation: Vigorously agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds after each addition.
Observation: Visually inspect for the complete disappearance of solid particles.
Incremental Addition: If the solid does not dissolve, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL.
Classification:
Soluble: Complete dissolution in ≤ 3 mL of solvent.
Slightly Soluble: A noticeable amount of solid dissolves, but some remains.
Insoluble: No visible dissolution of the solid.
Acid/Base Testing: For the tube with water, if the compound is insoluble, add 5% HCl dropwise and observe. In a separate water-insoluble sample, add 5% NaOH and observe.[6]
Caption: Workflow for qualitative solubility testing.
Protocol 2: Quantitative Determination via Shake-Flask Method
The equilibrium "shake-flask" method is the gold standard for determining thermodynamic solubility.[5] It measures the concentration of a saturated solution at equilibrium.
Methodology:
Sample Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" ensures that undissolved solid remains at equilibrium.
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the point at which concentration no longer increases.
Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, separate the saturated supernatant from the solid using centrifugation or filtration. Filtration must be performed carefully to avoid sample loss or temperature changes.
Quantification:
Carefully withdraw a precise volume of the clear, saturated supernatant.
Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.
Quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard.[10]
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Caption: Workflow for the shake-flask solubility method.
Conclusion and Forward Recommendations
1-(5-bromo-3-pyridyl)-2-(2-acetoxyphenyl)ethanone is predicted to be a moderately polar compound with high solubility in polar aprotic and polar protic solvents, and poor solubility in nonpolar and neutral aqueous media. A key feature is its predicted solubility in dilute aqueous acid due to the basicity of the pyridine nitrogen, a property that can be leveraged during synthesis workup (extraction) and potentially for formulation.
While this guide provides a robust theoretical framework, it is imperative that these predictions are validated through the systematic experimental protocols provided. Quantitative data from the shake-flask method will be essential for building reliable processes for purification, crystallization, and formulation in any drug development program.
References
Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link]
Solubility test for Organic Compounds. chem.uobabylon.edu.iq. [Link]
Experiment: Solubility of Organic & Inorganic Compounds. Cerritos College. [Link]
Physical Properties of Aldehydes and Ketones Explained. Vedantu. [Link]
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Texas at Dallas. [Link]
Physical Properties of Aldehydes and Ketones. CK-12 Foundation. [Link]
Physical Properties of Ketones and Aldehydes. OpenOChem Learn. [Link]
Aldehydes, Ketones and Carboxylic Acids. Science Ready. [Link]
physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces. docbrown.info. [Link]
Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]
Solubility of Organic Compounds. University of Calgary. [Link]
Properties of Bromine Fused Salts Based on Quaternary Ammonium Molecules and Their Relevance for Use in a Hydrogen Bromine Redox Flow Battery. National Institutes of Health (NIH). [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. [Link]
Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. [Link]
Pharmaceutical grade 877399-00-3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine In Stock. Senova Pharma. [Link]
Positional Isomerism in Drug Discovery: A Comparative Analysis of 2-Acetoxybenzyl and 4-Acetoxybenzyl 5-bromo-3-pyridyl ketone
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Positional isomerism, the variation in the location of a functional group on a molecular scaffold, can profoundly influ...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Positional isomerism, the variation in the location of a functional group on a molecular scaffold, can profoundly influence a compound's physicochemical properties, spectroscopic signature, and biological activity. This technical guide provides a comprehensive comparative analysis of two such isomers: 2-acetoxybenzyl 5-bromo-3-pyridyl ketone and 4-acetoxybenzyl 5-bromo-3-pyridyl ketone. By examining their structural, electronic, and synthetic differences, we aim to provide researchers with the foundational knowledge and practical protocols necessary to understand and exploit the subtle yet significant consequences of ortho versus para substitution in the context of drug development and chemical biology.
Introduction: The Critical Role of Isomeric Purity
In the realm of medicinal chemistry, the precise arrangement of atoms within a molecule is paramount. While sharing the same molecular formula, positional isomers can exhibit vastly different pharmacological profiles, ranging from active to inactive, or even toxic. The subject of this guide, the ortho (2-acetoxy) and para (4-acetoxy) isomers of a bromo-pyridyl ketone, serves as an exemplary case study. The 5-bromo-3-pyridyl ketone moiety is of significant interest due to the prevalence of pyridine rings in pharmaceuticals, known for enhancing water solubility and participating in key biological interactions.[1] The acetoxybenzyl group introduces lipophilicity and potential sites for metabolic activity. Understanding the impact of the acetoxy group's placement is crucial for designing molecules with optimized efficacy and safety profiles.
This guide will dissect the fundamental differences stemming from the ortho vs. para positioning, covering electronic effects, synthetic strategies, and analytical characterization, and will conclude with a discussion of their potential divergent biological implications.
Structural and Electronic Analysis: The Ortho vs. Para Dichotomy
The primary distinction between the two isomers lies in the position of the acetoxy group on the benzyl ring relative to the ketone linker. This seemingly minor change creates significant differences in steric hindrance and electronic properties.
Caption: Chemical structures of the ortho and para isomers.
Electronic Effects: A Tale of Two Influences
The acetoxy group (–OCOCH₃) exerts a dual electronic influence on the aromatic ring:
Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the benzene ring through the sigma bond. This is a distance-dependent effect.
Resonance Effect (+R): The lone pair of electrons on the oxygen atom attached to the ring can be delocalized into the π-system of the benzene ring.[2] This donates electron density, primarily at the ortho and para positions, making the acetoxy group an ortho, para-director in electrophilic aromatic substitution.[2][3]
The interplay of these effects differs between the isomers:
2-Acetoxy Isomer (Ortho): The inductive effect is more pronounced due to the proximity of the acetoxy group to the ketone bridge. Steric hindrance between the bulky acetoxy group and the ketone may force the acetoxy group slightly out of the plane of the benzene ring, potentially diminishing the resonance effect.[4]
4-Acetoxy Isomer (Para): The acetoxy group is positioned further from the ketone bridge, minimizing direct steric and inductive interactions. This allows the resonance effect to be fully expressed, effectively donating electron density into the ring system.[5]
Caption: General synthetic workflow for target ketones.
Protocol 3.1: Synthesis of 4-Acetoxybenzyl 5-bromo-3-pyridyl ketone
This protocol is a representative, generalized procedure based on established organometallic reactions with pyridyl electrophiles and should be performed by trained personnel with appropriate safety precautions.
Grignard Reagent Preparation:
a. To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equivalents).
b. Add a small volume of anhydrous tetrahydrofuran (THF).
c. Add a solution of 4-acetoxybenzyl bromide (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension. Initiation may require gentle heating or the addition of an iodine crystal.
d. Once the reaction initiates (as evidenced by heat evolution and disappearance of magnesium), continue the dropwise addition, maintaining a gentle reflux.
e. After the addition is complete, stir the resulting dark solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Acylation Reaction:
a. In a separate flame-dried flask under an inert atmosphere, dissolve 5-bromo-3-cyanopyridine (1.1 equivalents) in anhydrous THF.
b. Cool this solution to 0 °C using an ice bath.
c. Slowly transfer the prepared Grignard reagent from step 1 into the cooled cyanopyridine solution via cannula.
d. Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
Hydrolysis and Workup:
a. Quench the reaction by slowly adding it to a stirred solution of 1 M aqueous HCl cooled in an ice bath.
b. Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine to the ketone.
c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
d. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
a. Purify the crude product via column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure ketone.
(Note: The synthesis of the 2-acetoxy isomer follows the same procedure, starting with 2-acetoxybenzyl bromide.)
Minimal difference expected, though minor shifts in C=O frequency are possible due to electronic variations.
Mass Spectrometry
Identical molecular ion peak (M⁺) to the para isomer.
Identical molecular ion peak (M⁺) to the ortho isomer.
Fragmentation patterns may differ due to the proximity of the acetoxy group to the ketone, potentially enabling unique rearrangement pathways in the ortho isomer.
Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified ketone in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a dilute solution in a suitable solvent (e.g., dichloromethane) for IR and a separate solution for MS.
¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer. Analyze chemical shifts, integration, and splitting patterns to confirm the structure and isomeric purity.
FT-IR: Acquire the spectrum and identify the characteristic carbonyl stretching frequencies for the ketone and ester functional groups.
[8]4. High-Resolution Mass Spectrometry (HRMS): Use ESI or a similar soft ionization technique to determine the exact mass of the molecular ion, confirming the elemental composition.
Potential Biological and Mechanistic Implications
While the specific biological activity of these compounds is not reported, compounds with similar structural motifs have shown activity. For instance, pyridyl ketones can act as potent iron chelators and exhibit anti-proliferative activity. [9][10]Furthermore, some acetoxybenzyl derivatives have been identified as inhibitors of critical signaling pathways in cancer cells, such as the PI3K/Akt/mTOR pathway.
[11]
The positional isomerism between the 2- and 4-acetoxy compounds could lead to differential biological effects:
Receptor/Enzyme Binding: The steric bulk of the ortho-acetoxy group could prevent optimal binding to a target protein's active site, whereas the less hindered para isomer might fit perfectly. Conversely, the ortho group could enable a specific, favorable interaction not possible for the para isomer.
Metabolic Stability: The ortho-acetoxy group's proximity to the ketone might influence its susceptibility to enzymatic hydrolysis (by esterases) compared to the more exposed para-acetoxy group.
Cell Permeability: Differences in polarity and molecular conformation could affect the rate at which the compounds cross cell membranes.
Caption: A hypothetical signaling pathway potentially modulated by acetoxybenzyl pyridyl ketones, based on related compounds.
[11]
Conclusion
The distinction between 2-acetoxybenzyl and 4-acetoxybenzyl 5-bromo-3-pyridyl ketone is a clear illustration of a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. The ortho isomer is characterized by significant steric and proximate inductive effects, while the para isomer allows for full expression of resonance, leading to different electronic and conformational profiles. These differences translate into predictable variations in physicochemical properties and unique spectroscopic fingerprints. For drug development professionals, this analysis underscores the necessity of synthesizing and evaluating positional isomers independently, as their biological activities and pharmacokinetic profiles are likely to be distinct. The provided synthetic and analytical protocols offer a framework for researchers to further investigate these and other related series of compounds, ultimately enabling the rational design of more effective and specific therapeutic agents.
References
Current time information in Pasuruan, ID. Google Search.
Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. PubMed.
Identification of the di-pyridyl ketone isonicotinoyl hydrazone (PKIH) analogues as potent iron chelators and anti-tumour agents. PubMed.
How is the acetoxy group ortho/para-directing in electrophilic aromatic substitution? Chemistry Stack Exchange.
Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. PMC.
Identification of the di-pyridyl ketone isonicotinoyl hydrazone (PKIH) analogues as potent iron chelators and anti-tumour agents | Request PDF. ResearchGate.
Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube.
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Fiveable.
Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
In aromatic compounds , Which is more stable position: ortho or para? Explain. Quora.
Electronic effects – Knowledge and References. Taylor & Francis.
Spectroscopy of Aldehydes and Ketones. Oregon State University.
19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts.
Inductive Effects of Alkyl Groups. Chemistry LibreTexts.
2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells. PubMed.
An In-depth Technical Guide to 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone: Safety, Handling, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the anticipated safety protocols, handling procedures, and synthetic considerations for 2-Acetoxybenzyl 5-br...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated safety protocols, handling procedures, and synthetic considerations for 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document extrapolates critical information from data on structurally analogous molecules to provide a robust framework for its safe handling and use in a research and development setting. The insights herein are intended to empower researchers to make informed decisions and establish self-validating safety systems in their laboratories.
Hazard Identification and Classification
Based on an analysis of related chemical structures, 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone is anticipated to be classified as a hazardous substance. The primary hazards are expected to be acute toxicity if swallowed, skin irritation, and serious eye irritation.[1][2][3][4]
The presence of a brominated pyridine ring and a ketone functional group suggests that this compound may also pose risks of sensitization upon skin contact.[5]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures are crucial. The following protocols are recommended based on data for similar compounds:
If Inhaled: Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1][3][6]
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[6][7]
In Case of Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, get medical advice or attention.[1][6][7]
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth. Do not induce vomiting unless directed to do so by medical personnel.[3][6][8]
Handling and Storage
3.1. Safe Handling:
Given the anticipated hazards, stringent handling procedures are necessary to minimize exposure.
Engineering Controls: All work with 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible.[1]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[9]
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is recommended.[9]
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
3.2. Storage:
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] The compound may be air-sensitive.[2]
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
Physical and Chemical Properties
While specific data for 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone is unavailable, the following table summarizes anticipated properties based on related structures.
Property
Anticipated Value
Source of Analogy
Appearance
Solid (e.g., powder or crystals)
Molecular Formula
C14H10BrNO3
-
Molecular Weight
320.14 g/mol
-
Melting Point
Likely in the range of 100-200 °C
Solubility
Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
General knowledge of similar organic compounds.
Boiling Point
Not determined, likely to decompose at higher temperatures.
The synthesis of 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone would likely involve a multi-step process. A plausible synthetic route could be analogous to the Kröhnke pyridine synthesis or involve the coupling of a bromopyridine derivative with a suitable benzyl precursor.[10]
A potential synthetic pathway is outlined below:
Caption: A potential synthetic workflow for 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone.
Experimental Protocol (Hypothetical):
Aldol Condensation: To a solution of 5-bromo-3-acetylpyridine and 2-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol), add a base (e.g., NaOH or KOH) and stir at room temperature.
Work-up: After the reaction is complete (monitored by TLC), neutralize the mixture and extract the product with an organic solvent.
Purification: Purify the intermediate aldol product by column chromatography.
Acetylation: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add acetic anhydride and a catalytic amount of a base (e.g., pyridine or triethylamine).
Final Purification: After the reaction is complete, wash the reaction mixture, dry the organic layer, and purify the final product by recrystallization or column chromatography.
Biological and Toxicological Insights
The biological activity of 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone has not been characterized. However, derivatives of 2-acetylpyridine and other substituted pyridines have been investigated for a range of biological applications, including as antimicrobial and anticancer agents.[11] The presence of the bromopyridine moiety suggests that the compound could be an intermediate in the synthesis of pharmacologically active molecules.[12][13]
Toxicological data is not available for this specific compound. Based on related structures, it is presumed to be harmful if ingested, inhaled, or absorbed through the skin.[4][5] Long-term exposure effects are unknown.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.[1][6]
Conclusion
While a specific MSDS for 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone is not currently available, a thorough analysis of structurally related compounds provides a strong foundation for establishing safe handling and use protocols. Researchers and drug development professionals should treat this compound with a high degree of caution, adhering to the stringent safety measures outlined in this guide. The provided synthetic considerations offer a starting point for its preparation, and further research is warranted to fully characterize its physical, chemical, and biological properties.
Navigating the Synthesis of Linagliptin: A Technical Guide to the Key Intermediate CAS 853029-57-9
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of type 2 diabetes treatment, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone of the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of type 2 diabetes treatment, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone of therapy. Among these, Linagliptin stands out for its efficacy and unique metabolic profile.[1][2] The synthesis of this complex molecule is a multi-step process that hinges on the quality and reactivity of its key intermediates. This guide provides a comprehensive technical overview of one such critical precursor: 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione.
It is important to note that while the topic specified CAS 898766-53-5, extensive research has revealed that the correct and widely recognized identifier for this chemical entity is CAS 853029-57-9 .[3][4][5] This guide will henceforth refer to the correct CAS number. This intermediate, colloquially known as Linagliptin Intermediate – BBQ, is pivotal in the construction of the final active pharmaceutical ingredient (API).[1][5] Its intricate molecular architecture, featuring a purine core, a bromine atom, a butynyl side chain, and a quinazoline moiety, is specifically designed for the subsequent coupling reactions in the synthesis of Linagliptin.[1]
This document serves as a technical resource for researchers and drug development professionals, offering detailed information on the chemical properties, reputable suppliers, and the pivotal role of CAS 853029-57-9 in the synthesis of Linagliptin.
Chemical Properties and Structure
A thorough understanding of the physicochemical properties of CAS 853029-57-9 is fundamental to its effective use in synthesis. The compound typically presents as a white to off-white crystalline powder.[5] Below is a summary of its key chemical identifiers and properties.
The structural complexity of CAS 853029-57-9 is a key determinant of its reactivity. The following diagram illustrates its molecular structure.
Caption: Chemical structure of CAS 853029-57-9.
Suppliers and Manufacturers
The quality and purity of CAS 853029-57-9 are critical, as they directly impact the yield and impurity profile of the final Linagliptin API.[1] Researchers and procurement specialists should source this intermediate from reputable suppliers who can provide comprehensive analytical documentation. The following table lists several known suppliers and manufacturers.
Supplier/Manufacturer
Location
Purity/Grades Offered
Notes
Source(s)
Chemox Pharma
India
High Purity
ISO 9001:2015 certified, manufactures under GMP guidelines.
Application in Linagliptin Synthesis: A Mechanistic Perspective
The primary application of CAS 853029-57-9 is as a late-stage intermediate in the synthesis of Linagliptin.[8][10] Its structure is strategically designed for a crucial condensation reaction with (R)-3-aminopiperidine or its protected derivatives.[11][12]
The Core Reaction: Nucleophilic Aromatic Substitution
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The bromine atom at the C8 position of the purine ring makes the carbon atom electrophilic and susceptible to attack by a nucleophile. The primary amine of (R)-3-aminopiperidine acts as the nucleophile, displacing the bromide and forming the final C-N bond that characterizes Linagliptin.
A common synthetic route involves the reaction of CAS 853029-57-9 with a protected form of (R)-3-aminopiperidine, such as (R)-3-Boc-aminopiperidine, followed by a deprotection step.[11][13] This strategy prevents side reactions involving the piperidine's secondary amine.
Experimental Protocol: A Representative Synthesis
The following is a generalized, step-by-step protocol derived from publicly available patent literature.[11][13]
Step 1: Condensation Reaction
To a suitable reactor, add CAS 853029-57-9, (R)-3-Boc-aminopiperidine, and a suitable solvent (e.g., acetonitrile or toluene).[13]
Add a base, such as potassium carbonate, to the mixture.[11][13] The base acts as a scavenger for the HBr generated during the reaction.
Heat the reaction mixture to reflux and maintain until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).[11][13]
Upon completion, cool the mixture and perform a work-up procedure, which may involve washing with water and concentrating the organic phase.[11]
Step 2: Deprotection
Dissolve the crude protected Linagliptin in a suitable solvent, such as an aqueous methanol solution.[13]
Add a strong acid, such as trifluoroacetic acid or hydrochloric acid, to remove the Boc protecting group.[11][12]
Stir the reaction at room temperature until the deprotection is complete.
Neutralize the mixture and extract the Linagliptin product.
Purify the final product using techniques such as column chromatography or recrystallization to achieve the desired purity for pharmaceutical applications.[11][12]
The following diagram visualizes this key synthetic workflow.
Caption: Key workflow for the synthesis of Linagliptin from CAS 853029-57-9.
Safety and Handling
As a chemical intermediate, CAS 853029-57-9 requires careful handling in a laboratory or manufacturing setting. A safety data sheet (SDS) should always be consulted before use.[14][15]
Skin Contact: Wash off with soap and plenty of water.
Eye Contact: Rinse with pure water for at least 15 minutes.
Ingestion: Rinse mouth with water. Do not induce vomiting.
While some aggregated GHS information suggests the compound may not meet hazard criteria, it is prudent to treat it with the standard care afforded to all research chemicals.[3]
Conclusion
CAS 853029-57-9 is a sophisticated and indispensable intermediate in the synthesis of the DPP-4 inhibitor Linagliptin. Its specific chemical structure is tailored for high-yield conversion to the final API. For researchers and developers in the pharmaceutical industry, a deep understanding of its properties, sourcing, and reaction mechanisms is crucial for the successful and efficient production of this important therapeutic agent. The quality of this starting material is paramount, and partnering with reliable, certified manufacturers is a critical step in the drug development pipeline.[1]
References
[No Author]. (n.d.). Current time information in Pasuruan, ID. Google.
European Patent Office. (2019, May 13). INTERMEDIATES AND PROCESSES FOR THE PREPARATION OF LINAGLIPTIN AND ITS SALTS - EP 3794001 B1. Google Patents.
Google Patents. (n.d.). WO2019219620A1 - Intermediates and processes for the preparation of linagliptin and its salts. Google Patents.
[No Author]. (2025, July 17). Synthesis of Related Substances of Linagliptin. [Journal Article]. Retrieved February 17, 2026, from [Link]
PubChem. (n.d.). 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione. PubChem. Retrieved February 17, 2026, from [Link]
PharmaCompass. (n.d.). CAS 853029-57-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. Retrieved February 17, 2026, from [Link]
[No Author]. (2026, February 1). Understanding the Role of 853029-57-9 in DPP-4 Inhibitor Synthesis. [Blog Post]. Retrieved February 17, 2026, from [Link]
Google Patents. (n.d.). CN105936634A - Synthetic method of linagliptin. Google Patents.
Pharmaffiliates. (n.d.). CAS No : 853029-57-9 | Product Name : 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. Pharmaffiliates. Retrieved February 17, 2026, from [Link]
Efficient Synthesis of 2-(5-Bromo-3-pyridyl)benzofuran via Base-Mediated Intramolecular Cyclization of 2-Acetoxybenzyl 5-Bromo-3-pyridyl Ketone
Application Note: A-021 For Research Use Only. Not for use in diagnostic procedures. Introduction Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in natural products and are pivota...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: A-021
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in natural products and are pivotal scaffolds in medicinal chemistry.[1][2] These compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] The development of efficient and versatile synthetic routes to highly functionalized benzofurans is, therefore, of significant interest to the drug discovery and development community.
This application note details a robust protocol for the synthesis of 2-(5-bromo-3-pyridyl)benzofuran from the precursor 2-acetoxybenzyl 5-bromo-3-pyridyl ketone. The core of this methodology lies in a base-mediated intramolecular cyclization, a common strategy for constructing the benzofuran ring system.[3] The presence of the bromo-pyridyl moiety offers a valuable handle for further chemical modifications, making the final product an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.
Principle of the Method
The synthesis proceeds in two conceptual stages:
Preparation of the Ketone Precursor: The synthesis of the starting material, 2-acetoxybenzyl 5-bromo-3-pyridyl ketone, can be achieved through a Friedel-Crafts acylation or a related coupling reaction. This involves the reaction of a suitable 2-acetoxybenzyl derivative with a 5-bromo-3-pyridyl acylating agent.[4][5][6][7]
Intramolecular Cyclization: The key benzofuran-forming step is an intramolecular cyclization of the 2-acetoxybenzyl 5-bromo-3-pyridyl ketone. This transformation is typically facilitated by a base, which serves to deprotonate the benzylic position, leading to a nucleophilic attack on the carbonyl carbon of the ketone. Subsequent elimination of the acetate group and aromatization yields the desired benzofuran. This type of reaction is mechanistically related to the Perkin rearrangement, which also involves a base-catalyzed intramolecular cyclization to form a heterocyclic ring.[8][9][10]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1: High-level workflow for the synthesis of 2-(5-bromo-3-pyridyl)benzofuran.
Detailed Protocol
This protocol is a representative example and may require optimization based on the specific reactivity of the substrates and the desired scale of the reaction.
Part A: Synthesis of 2-Acetoxybenzyl 5-Bromo-3-pyridyl Ketone (Precursor)
This protocol assumes the availability of 2-acetoxybenzyl bromide and 5-bromo-3-acetylpyridine.
Materials and Reagents:
2-Acetoxybenzyl bromide
5-Bromo-3-acetylpyridine
Magnesium turnings
Anhydrous diethyl ether or Tetrahydrofuran (THF)
Dry ice (solid CO2)
Thionyl chloride (SOCl2)
Anhydrous dichloromethane (DCM)
Aluminum chloride (AlCl3)
Hydrochloric acid (1 M)
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 2-acetoxybenzyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Carboxylation: Cool the Grignard reagent in a dry ice/acetone bath. Carefully add crushed dry ice to the reaction mixture. Allow the mixture to slowly warm to room temperature overnight.
Acidification and Extraction: Quench the reaction with 1 M HCl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-acetoxybenzyl)acetic acid.
Acyl Chloride Formation: To a solution of 2-(2-acetoxybenzyl)acetic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
Friedel-Crafts Acylation: In a separate flask, dissolve 5-bromo-3-acetylpyridine and aluminum chloride in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0 °C. Add the freshly prepared acyl chloride solution dropwise. Allow the reaction to stir at room temperature overnight.
Work-up and Purification: Carefully quench the reaction by pouring it onto ice. Add 1 M HCl and separate the layers. Extract the aqueous layer with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to obtain 2-acetoxybenzyl 5-bromo-3-pyridyl ketone.
Part B: Synthesis of 2-(5-Bromo-3-pyridyl)benzofuran
Materials and Reagents:
2-Acetoxybenzyl 5-bromo-3-pyridyl ketone
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
Anhydrous Dimethylformamide (DMF) or Acetonitrile
Saturated ammonium chloride solution
Ethyl acetate
Brine
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Reaction Setup: To a solution of 2-acetoxybenzyl 5-bromo-3-pyridyl ketone in anhydrous DMF, add sodium hydride portion-wise at 0 °C under a nitrogen atmosphere.
Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the mixture with ethyl acetate.
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the final product, 2-(5-bromo-3-pyridyl)benzofuran.
Reaction Mechanism
The base-mediated intramolecular cyclization proceeds through the following key steps:
Figure 2: Proposed reaction mechanism for the base-mediated synthesis of 2-(5-bromo-3-pyridyl)benzofuran. (Note: Image placeholders would be replaced with actual chemical structures in a final document).
Deprotonation: A strong base, such as sodium hydride, abstracts a proton from the carbon alpha to both the phenyl ring and the ketone, forming a resonance-stabilized enolate.
Intramolecular Nucleophilic Attack: The enolate oxygen attacks the carbonyl carbon of the ketone in an intramolecular fashion, forming a five-membered ring intermediate.
Elimination of Acetate: The resulting alkoxide intermediate collapses, leading to the elimination of the acetate group, which is a good leaving group.
Aromatization: A final proton transfer event leads to the formation of the aromatic benzofuran ring.
Quantitative Data Summary
The following table provides representative data for the key steps of the synthesis. Note that yields are highly dependent on reaction scale and purification efficiency.
Step
Reaction
Key Reagents
Typical Yield (%)
Purity (by HPLC)
A
Precursor Synthesis
AlCl₃
50-70
>95%
B
Benzofuran Formation
NaH
60-85
>98%
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low yield in precursor synthesis
Incomplete Grignard formation or inefficient Friedel-Crafts acylation.
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Optimize the stoichiometry of the Lewis acid.
Incomplete cyclization
Insufficient base or reaction time.
Increase the amount of base used. Monitor the reaction by TLC and extend the reaction time if necessary. Consider a stronger base or higher reaction temperature.
Formation of side products
Intermolecular side reactions or decomposition.
Ensure slow addition of reagents. Maintain the recommended reaction temperature. Use a less coordinating solvent if necessary.
Difficulty in purification
Co-elution of impurities.
Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of 2-(5-bromo-3-pyridyl)benzofuran. The use of a base-mediated intramolecular cyclization of a readily accessible ketone precursor offers a straightforward route to this valuable heterocyclic building block. The methodology is amenable to scale-up and the final product can be used in the synthesis of a diverse range of compounds for drug discovery and materials science applications.
Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
National Center for Biotechnology Information. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. [Link]
ResearchGate. Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. [Link]
Google Patents.
ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-3-Pyridyl Ketone Derivatives
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The 5-aryl-3-pyridyl ketone scaffold is a privileged motif in numero...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The 5-aryl-3-pyridyl ketone scaffold is a privileged motif in numerous biologically active compounds, making its synthesis a critical endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging the crucial carbon-carbon bond to create these structures from 5-bromo-3-pyridyl ketone precursors.[1][2]
This document provides an in-depth guide to the Suzuki coupling of 5-bromo-3-pyridyl ketone derivatives. Moving beyond a simple recitation of steps, this note delves into the mechanistic rationale behind procedural choices, offering a framework for logical troubleshooting and optimization.
Core Principles: Understanding the Substrate
The 5-bromo-3-pyridyl ketone presents a unique set of challenges and opportunities in the context of the Suzuki-Miyaura coupling. The electron-withdrawing nature of both the pyridine nitrogen and the ketone functionality significantly influences the reactivity of the C-Br bond. This electronic deficiency generally facilitates the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3][4] However, the Lewis basicity of the pyridine nitrogen can also lead to catalyst inhibition or deactivation through coordination to the palladium center.[5] Therefore, the selection of an appropriate catalyst system is crucial to mitigate this effect and achieve high yields.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][6] Understanding this cycle is fundamental to rationalizing the role of each reaction component and for troubleshooting.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-3-pyridyl ketone to form a Pd(II) intermediate.[3][6]
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. This step requires activation of the boronic acid by a base.[1][7]
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[4][6]
Recommended Protocol for Suzuki Coupling of 5-Bromo-3-Pyridyl Ketone Derivatives
This protocol provides a robust starting point for the Suzuki coupling of 5-bromo-3-pyridyl ketone derivatives with various arylboronic acids. Optimization may be required for specific substrates.
Figure 2: A typical experimental workflow for the Suzuki coupling reaction.
Materials:
5-bromo-3-pyridyl ketone derivative (1.0 equiv)
Arylboronic acid or boronate ester (1.2-1.5 equiv)
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-3-pyridyl ketone derivative, arylboronic acid, and base.
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the palladium catalyst and any additional ligand under a positive flow of inert gas.
Add the degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Key Reaction Parameters and Optimization Strategies
The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters. The following table summarizes recommended starting conditions and potential optimization strategies for the coupling of 5-bromo-3-pyridyl ketone derivatives.
Parameter
Recommended Starting Conditions
Optimization and Rationale
Palladium Catalyst
Pd(PPh₃)₄ (5 mol%)
For challenging couplings, consider more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote oxidative addition and reductive elimination.[5][8] Pd(dppf)Cl₂ is also a robust catalyst for heteroaryl couplings.[9]
Base
K₃PO₄ (3 equiv)
Strong, non-nucleophilic bases are generally preferred. Cs₂CO₃ can be more effective for difficult substrates. The base must be anhydrous and finely powdered to ensure reactivity.[5]
Solvent
DMF or 1,4-Dioxane/H₂O (4:1)
The solvent system must solubilize all components. A small amount of water can be beneficial for the transmetalation step.[3] For water-sensitive substrates, anhydrous conditions are crucial to prevent protodeboronation.[5]
Temperature
80-100 °C
Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.
Boron Source
Arylboronic Acid
For substrates prone to protodeboronation, consider using more stable boronate esters, such as pinacol esters or MIDA boronates.[10][11]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
- Inactive catalyst (Pd(0) oxidized).- Catalyst inhibition by pyridine nitrogen.- Insufficiently active base.- Low reaction temperature.
- Ensure rigorous degassing of solvents and use of an inert atmosphere.[5]- Switch to a more electron-rich and sterically hindered ligand.[5]- Use a stronger, anhydrous, and finely ground base (e.g., Cs₂CO₃).- Increase the reaction temperature incrementally.
Homocoupling of Boronic Acid
- Presence of oxygen.- Use of a Pd(II) precatalyst without efficient reduction to Pd(0).
- Thoroughly degas all solvents and maintain an inert atmosphere.[3]- Use a Pd(0) source directly or ensure conditions are suitable for the reduction of the Pd(II) precatalyst.
Protodeboronation
- Presence of water in the reaction mixture.
- Use anhydrous solvents and reagents.- Switch to a more stable boronate ester (e.g., pinacol ester).[10]
Formation of Byproducts
- Catalyst decomposition.- Side reactions of the ketone functionality.
- Lower the reaction temperature.- Screen different catalyst/ligand combinations.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of 5-aryl-3-pyridyl ketone derivatives. A thorough understanding of the reaction mechanism and the specific electronic properties of the substrate are crucial for successful implementation. By carefully selecting the catalyst system, base, and solvent, and by employing rigorous anhydrous and anaerobic techniques, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the efficient and rational application of this powerful synthetic transformation in the pursuit of novel chemical entities for drug discovery and development.
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
ResearchGate. Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. [Link]
Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
Cambridge University Press. Suzuki Coupling. [Link]
PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [Link]
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
ResearchGate. Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a. [Link]
Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
Reagents for deprotection of 2-acetoxy group in pyridyl ketones
Application Note: Chemo-Selective Deprotection of -Acetoxy Groups in Pyridyl Ketone Scaffolds Part 1: Executive Summary & Strategic Analysis The Challenge: The removal of an acetoxy (OAc) group at the -position of a pyri...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemo-Selective Deprotection of
-Acetoxy Groups in Pyridyl Ketone Scaffolds
Part 1: Executive Summary & Strategic Analysis
The Challenge:
The removal of an acetoxy (OAc) group at the
-position of a pyridyl ketone (e.g., 2-acetoxy-1-(pyridin-2-yl)ethan-1-one) presents a unique "Selectivity Paradox" in organic synthesis.[1] This transformation is not merely a standard ester hydrolysis; it involves three competing reactivity centers:[1]
The Acetate Ester: The target for hydrolysis.[1][2]
The Pyridine Nitrogen: A basic center that can coordinate metals or act as a nucleophile.[1]
The Ketone: Susceptible to nucleophilic attack, enolization, and subsequent dimerization (aldol-type) or rearrangement (Lobry de Bruyn–Van Ekenstein) under strong basic conditions.
Scope:
This guide details three validated protocols for the deprotection of 2-acetoxy pyridyl ketones to yield the corresponding
-hydroxy ketones (acyloins). The methods are ranked by mildness and scalability.[1]
Part 2: Decision Matrix & Mechanistic Logic
Before selecting a reagent, analyze your substrate using the logic flow below.
Figure 1: Decision tree for reagent selection based on substrate chirality and reaction scale.
Part 3: Detailed Protocols
Protocol A: The "Gold Standard" – Zemplén Transesterification
Reagent: Potassium Carbonate (
) in Methanol.[1]
Mechanism: Base-catalyzed transesterification.[1] The methoxide anion (generated in equilibrium) attacks the acetate carbonyl, forming methyl acetate and liberating the -hydroxy ketone.[1]
Why: This is non-aqueous.[1] Avoiding water prevents the formation of hydrates on the ketone and reduces the risk of pyridine ring hydrolysis if other sensitive groups are present.[1]
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of the 2-acetoxy pyridyl ketone in anhydrous Methanol (0.1 M concentration).
Note: If solubility is poor, use a 4:1 mixture of MeOH:DCM.
Addition: Cool the solution to 0°C. Add 0.1 to 0.5 equivalents of solid anhydrous
.
Expert Insight: Do not use stoichiometric base.[1] Catalytic amounts prevent the formation of enolates that lead to degradation.[1]
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Acetates usually run higher than alcohols).[1]
Protocol B: The "Chiral Safe" Method – Enzymatic Hydrolysis
Reagent: Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).[1]
Why: Enzymes operate at neutral pH.[1] This completely eliminates the risk of racemization (if the
-carbon is chiral) and prevents aldol condensation of the ketone.[1]
Step-by-Step Methodology:
Preparation: Dissolve the substrate in a Phosphate Buffer (pH 7.0) with 10% DMSO or Acetonitrile as a co-solvent to ensure solubility.[1]
Initiation: Add immobilized Lipase beads (10-20% w/w relative to substrate).[1]
Incubation: Stir gently (orbital shaker preferred to avoid grinding beads) at 30°C.
Monitoring: This reaction is slower (6–24 hours).[1]
Work-up: Filter off the enzyme beads (the enzyme can often be reused). Extract the filtrate with DCM.[1]
Protocol C: The "Scavenger" Method – Aminolysis
Reagent: 7N Ammonia in Methanol (
/MeOH).[1]
Mechanism: The ammonia acts as a nucleophile, attacking the ester to form acetamide and the alcohol.
Why: "Self-quenching."[1] The volatile byproducts (excess ammonia) and solvent are removed by evaporation.[1] No inorganic salts are introduced.[1]
Step-by-Step Methodology:
Preparation: Dissolve substrate in Methanol (0.2 M).
Addition: Add 5.0 equivalents of 7N
in MeOH.
Reaction: Seal the vessel (pressure tube recommended) and stir at Room Temperature.
Work-up: Once complete (TLC), concentrate the reaction mixture to dryness. The residue contains the product and acetamide.[1]
Purification: Flash chromatography is usually required to separate the polar acetamide byproduct from the pyridyl alcohol.[1]
Part 4: Critical Troubleshooting & Stability
1. The Dimerization Trap:
-Hydroxy ketones attached to electron-withdrawing heterocycles (like pyridine) are prone to dimerization into cyclic hemiketals.[1]
Symptom:[1][3][4][5][6] NMR shows disappearance of the ketone signal and appearance of complex aliphatic multiplets.[1]
Prevention:[1] Store the product as the HCl salt if possible.[1] The protonated pyridine renders the ring highly electron-withdrawing, but the salt lattice prevents intermolecular reactions.[1]
2. Metal Coordination:
If using NaOH or LiOH (not recommended), the pyridine nitrogen and the
-hydroxyl oxygen can chelate the metal ion, making the product difficult to extract from the aqueous phase.
Solution: Use the non-aqueous Methanol/Carbonate method (Protocol A) or add EDTA during the aqueous workup of hydroxide reactions.[1]
3. Reaction Pathway Visualization:
Figure 2: Reaction pathway showing the primary deprotection route and the risk of dimerization under prolonged basic conditions.[1]
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for ester cleavage conditions).
Organic Chemistry Portal. (n.d.).[1] Protection of Alcohols / Deprotection. Retrieved from [Link]
Application Note: Chemoselective Reduction of 2-Acetoxybenzyl 5-Bromo-3-Pyridyl Ketone
This Application Note is designed for medicinal chemists and process development scientists. It details the chemoselective reduction of 2-acetoxybenzyl 5-bromo-3-pyridyl ketone to its corresponding alcohol, 1-(5-bromo-3-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the chemoselective reduction of 2-acetoxybenzyl 5-bromo-3-pyridyl ketone to its corresponding alcohol, 1-(5-bromo-3-pyridyl)-2-(2-acetoxyphenyl)ethanol .
The primary challenge addressed is the reduction of the ketone functionality without compromising the labile ortho-acetoxy ester group or debrominating the pyridine ring.
Executive Summary
The reduction of aryl-heteroaryl ketones containing ester moieties requires precise control over nucleophilicity and basicity. Standard hydride donors (e.g., LiAlH₄) are too aggressive, leading to ester cleavage. While Sodium Borohydride (NaBH₄) is milder, its use in methanol can still promote transesterification or hydrolysis due to the formation of methoxide species.
This protocol utilizes the Luche Reduction (NaBH₄ + CeCl₃·7H₂O). The addition of Cerium(III) chloride acts as a Lewis acid to activate the carbonyl oxygen, facilitating reduction at lower temperatures while buffering the reaction medium to prevent ester hydrolysis.
Acetoxy Ester (Off-target): Susceptible to hydrolysis (by OH⁻) or transesterification (by MeO⁻).
Aryl Bromide (Off-target): Susceptible to hydrogenolysis (unlikely with borohydrides, but possible with Pd-catalyzed methods).
The Luche Solution
In the Luche mechanism, Ce³⁺ coordinates to the carbonyl oxygen of the ketone, increasing its electrophilicity. This allows the hydride attack to occur rapidly at lower temperatures. Crucially, Ce³⁺ coordinates less effectively to the ester carbonyl, thereby kinetically favoring the ketone reduction. Furthermore, the reaction conditions remain slightly acidic to neutral, suppressing the formation of strongly basic alkoxides that trigger ester cleavage.
Figure 1: Mechanistic pathway of Luche reduction favoring ketone reduction over ester hydrolysis.
Solvent: Methanol (HPLC grade, dry preferred but not strictly required)
Quench: Saturated Ammonium Chloride (sat. NH₄Cl)
Extraction: Ethyl Acetate (EtOAc)
Step-by-Step Procedure
Preparation of Solution A (Substrate + Lewis Acid):
In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-acetoxybenzyl 5-bromo-3-pyridyl ketone (10 mmol, ~3.34 g) in Methanol (50 mL).
Add CeCl₃·7H₂O (12 mmol, 4.47 g) to the flask.
Stir until the cerium salt is completely dissolved. The solution is typically clear to pale yellow.
Cooling:
Place the reaction vessel in an ice/salt bath to cool the internal temperature to -5°C to 0°C .
Note: Cooling is critical to suppress ester solvolysis.
Reduction (Hydride Addition):
Add NaBH₄ (12 mmol, 454 mg) portion-wise over 10–15 minutes. Avoid a single bolus addition to prevent a rapid exotherm and vigorous hydrogen gas evolution.
Observation: Gas bubbles (H₂) will evolve. Ensure the system is vented (e.g., via a needle or loose stopper).
Monitoring:
Maintain stirring at 0°C. Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS.
The ketone spot should disappear within 30–60 minutes. The product alcohol will appear as a more polar spot.
Critical Check: Ensure no new spot corresponding to the deacetylated phenol (hydrolysis byproduct) appears.
Quenching (The "Soft" Quench):
Once conversion is complete, slowly add saturated aqueous NH₄Cl (20 mL) while still at 0°C.
Why? NH₄Cl buffers the pH to ~5-6, neutralizing any borate alkoxides without exposing the ester to strong acid or base.
Allow the mixture to warm to room temperature. Stir for 15 minutes to decompose borate complexes.
Workup and Isolation:
Remove the bulk of the Methanol under reduced pressure (Rotavap) at <40°C.
Dilute the aqueous residue with water (30 mL) and extract with Ethyl Acetate (3 x 50 mL).
Combine organic layers and wash with Brine (50 mL).
Dry over anhydrous Na₂SO₄ or MgSO₄.
Filter and concentrate in vacuo to yield the crude alcohol.
Purification
The crude product is often pure enough (>95%) for subsequent steps. If purification is required:
Cause: Reaction temperature too high or workup too basic.
Solution: Lower reaction temperature to -15°C. Ensure NH₄Cl is used for quenching, not water or NaOH. Reduce reaction time.
Issue: Incomplete Reduction
Cause: Old NaBH₄ (absorbed moisture) or insufficient activation.
Solution: Use fresh NaBH₄. Increase CeCl₃ loading to 1.5 eq. Ensure the solvent is Methanol (Ethanol is slower; THF requires methanol as a co-solvent for borohydride solubility).
Issue: Over-reduction (Debromination)
Cause: Unlikely with NaBH₄. Possible if Pd contaminants are present in the starting material from a previous coupling step.
Solution: Use metal scavengers (e.g., SiliaMetS®) on the starting material before reduction.
Safety Considerations
Hydrogen Evolution: NaBH₄ releases hydrogen gas upon contact with methanol and acid. Perform the reaction in a fume hood.
Bromopyridines: Halogenated pyridines can be skin irritants and sensitizers. Wear nitrile gloves and eye protection.
Cerium Chloride: Generally low toxicity but should be handled as a chemical irritant.
References
Luche Reduction Original Methodology:
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.
Chemoselectivity in Borohydride Reductions:
Ward, D. E., Rhee, C. K., & Zoghaib, W. M. (1989). Chemoselective reduction of ketones in the presence of esters using NaBH4-CeCl3. Tetrahedron Letters, 29, 517-520.
General Guide to Pyridine Chemistry:
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Refer to Chapter on Pyridines for stability of halopyridines).
Vonoprazan Analog Synthesis (Contextual Grounding):
While the specific CAS is not cited, this chemistry mirrors the reduction of intermediates in P-CAB synthesis. See: Journal of Medicinal Chemistry, "Discovery of Vonoprazan Fumarate".
Application Note: Palladium-Catalyzed Cross-Coupling of the 5-Bromo-3-Pyridyl Moiety
[1] Executive Summary The 5-bromo-3-pyridyl moiety represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in nicotinic acetylcholine receptor (nAChR) agonists, kinase inhibitors, and all...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The 5-bromo-3-pyridyl moiety represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in nicotinic acetylcholine receptor (nAChR) agonists, kinase inhibitors, and allosteric modulators. However, functionalizing this motif presents a distinct "Pyridine Problem": the basic nitrogen atom competes for catalyst binding, while the electron-deficient ring creates electronic headwinds for oxidative addition compared to carbocyclic aryls.
This guide moves beyond generic coupling conditions. It provides a mechanistic rationale and optimized protocols for installing the 5-bromo-3-pyridyl motif via Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically addressing catalyst poisoning and protodeboronation.
Mechanistic Insight: The "Pyridine Problem"
Successful coupling of 5-bromo-3-substituted pyridines requires navigating two competing failure modes: Catalyst Sequestration and Electronic Deactivation .
The Poisoning Loop
Unlike phenyl halides, the pyridine nitrogen possesses a lone pair capable of
-coordination to electrophilic Pd(II) centers. This forms an off-cycle resting state (Pd-N complex), effectively removing active catalyst from the cycle.
Mitigation: Use bulky, electron-rich phosphine ligands (e.g., tBuXPhos, BrettPhos) or chelating bisphosphines (e.g., dppf, Xantphos) to sterically crowd the metal center, preventing N-coordination.
Electronic Effects at C3 vs. C5
The 3- and 5-positions of pyridine are electronically equivalent in a symmetric 3,5-dibromopyridine but distinct in 5-bromo-3-substituted systems.
C3/C5 Reactivity: These positions are meta-like relative to the nitrogen, making them less electron-deficient than C2/C4. Consequently, oxidative addition at C5-Br is slower than at C2-Br but faster than at electron-rich aryl bromides.
Substituent Influence: An electron-donating group (EDG) at C3 (e.g., -OMe, -NH2) deactivates the ring, requiring hotter conditions. An electron-withdrawing group (EWG) at C3 (e.g., -CF3, -CN) facilitates oxidative addition at C5.
Pathway Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive pyridine coordination.
Caption: Figure 1. The Catalytic Cycle vs. Pyridine Poisoning. Red path indicates the formation of the inactive resting state caused by nitrogen coordination.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Application: Coupling 5-bromo-3-substituted pyridine with aryl/heteroaryl boronic acids.
Critical Challenge: Protodeboronation of the coupling partner (boronic acid) due to the high temperatures often required for pyridines.
Optimized Reagents & Conditions
Component
Recommendation
Rationale
Catalyst
Pd(dppf)Cl₂·DCM (1–5 mol%)
The large bite angle of dppf facilitates reductive elimination; robust against air/moisture.
Alternative
Pd(OAc)₂ + SPhos (1:2 ratio)
For sterically hindered or extremely electron-deactivated substrates.
Base
K₃PO₄ (2.0–3.0 equiv)
Anhydrous phosphate is superior to carbonates (Na₂CO₃) for minimizing protodeboronation.
Solvent
1,4-Dioxane / Water (4:1)
The aqueous component is essential for the activation of the boronic acid.
Temp
80–100 °C
Required to overcome the activation energy of the electron-deficient ring.
Step-by-Step Methodology
Vessel Prep: Charge a reaction vial with 5-bromo-3-R-pyridine (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv).
Note: If using SPhos, premix Pd(OAc)₂ and SPhos in the solvent for 5 mins before adding to the vial to generate the active species.
Solvent & Degassing: Add 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration relative to bromide).
Critical: Sparge with Nitrogen or Argon for 5–10 minutes. Oxygen is the enemy of phosphine ligands.
Reaction: Seal the vial and heat to 90 °C for 4–16 hours. Monitor by LC-MS.
Checkpoint: If starting material remains but boronic acid is consumed, the boronic acid likely underwent protodeboronation. Add another 0.5 equiv of boronic acid.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic layer with brine, dry over MgSO₄, and concentrate.
Purification: Flash chromatography. Pyridines often streak on silica; add 1% Triethylamine to the eluent if necessary.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Application: Amination of 5-bromo-3-substituted pyridine with primary or secondary amines.
Critical Challenge: Competitive binding of the amine nucleophile vs. the pyridine nitrogen to the Pd center.
Ligand Selection Matrix
Primary Amines: Use BrettPhos or tBuBrettPhos . These bulky ligands prevent the formation of stable bis-amine Pd complexes.
Secondary Amines: Use RuPhos .[1] It provides exceptional stability and reactivity for secondary amines.
Amides/Carbamates: Use Xantphos . The large bite angle favors reductive elimination of the difficult C-N bond.
Why G3? It contains the ligand and Pd in a 1:1 ratio and activates immediately upon base exposure.
Solvent: Add anhydrous t-Amyl Alcohol (0.2 M).
Reaction: Heat to 80 °C for 2–12 hours.
Self-Validating Check: The reaction mixture should turn from pale yellow to a darker orange/brown. If it turns black (Pd precipitation) immediately, the ligand has failed to protect the metal (check oxygen levels).
Workup: Dilute with EtOAc, wash with water.
Scavenging: If Pd residue is high, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins before filtering.
Troubleshooting & Optimization Workflow
Use the following logic flow to troubleshoot failed reactions.
Caption: Figure 2. Diagnostic workflow for coupling failures.
References
Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science, 2016. (Detailed analysis of C3 vs C5 selectivity in pyridines).
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 2008. (Foundational work on nitrogen-containing heterocycles poisoning Pd catalysts).
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of Organic Chemistry, 2011. (Specific protocols for Buchwald-Hartwig on 3-halo-pyridines using BrettPhos).
A General Catalyst for the Amination of Heteroaryl Halides. Journal of the American Chemical Society, 2006. (Introduction of specific biaryl phosphine ligands for heteroaryls).
Suzuki-Miyaura Cross-Coupling: The "Pyridine Problem". Chemical Reviews, 1995. (Review of early challenges with pyridine substrates).
Application Notes and Protocols for the Synthesis of 1-(5-bromopyridin-3-yl)-2-(2-hydroxyphenyl)ethanone
Abstract This document provides a comprehensive guide for the synthesis of 1-(5-bromopyridin-3-yl)-2-(2-hydroxyphenyl)ethanone, a key intermediate in the development of novel pharmaceutical agents. The described methodol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 1-(5-bromopyridin-3-yl)-2-(2-hydroxyphenyl)ethanone, a key intermediate in the development of novel pharmaceutical agents. The described methodology is structured for researchers and professionals in drug development and organic synthesis. The protocol is centered around a convergent synthesis strategy, culminating in a Houben-Hoesch reaction for the formation of the target aryl ketone. This guide offers detailed, step-by-step experimental procedures, explanations of the underlying chemical principles, and visualizations of the reaction pathways and workflows to ensure both clarity and reproducibility.
Introduction: Significance of 1-(5-bromopyridin-3-yl)-2-(2-hydroxyphenyl)ethanone
The molecular scaffold of 1-(5-bromopyridin-3-yl)-2-(2-hydroxyphenyl)ethanone incorporates three key pharmacophoric elements: a bromopyridine ring, a ketone linker, and a hydroxyphenyl moiety. The pyridine ring is a prevalent feature in numerous approved drugs, recognized for its ability to engage in hydrogen bonding and other critical interactions with biological targets. The bromine atom provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of a broad chemical space. The hydroxyphenyl ketone core is also a known structural motif in various biologically active compounds, often contributing to antioxidant properties and providing a reactive point for molecular elaboration.[1] Consequently, 1-(5-bromopyridin-3-yl)-2-(2-hydroxyphenyl)ethanone represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in areas such as kinase inhibition and anti-inflammatory drug discovery.
Overview of the Synthetic Strategy
The synthesis of the target molecule is approached through a multi-step sequence, designed for efficiency and control over the final product's purity. The overall strategy is depicted in the workflow diagram below. The synthesis begins with the preparation of two key precursors: 5-bromonicotinoyl chloride and (2-hydroxyphenyl)acetonitrile. These intermediates are then coupled in the final step via a Houben-Hoesch reaction to yield the desired product.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Synthesis of Precursor 1: 5-Bromonicotinic Acid
The initial step involves the electrophilic bromination of nicotinic acid. The use of thionyl chloride and an iron catalyst facilitates this transformation.[2][3]
Reaction Scheme:
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Nicotinic Acid
123.11
50.0 g
0.406
Thionyl Chloride
118.97
70.0 mL
0.96
Bromine
159.81
40.0 mL
0.78
Iron Powder
55.85
1.0 g
-
4N Sodium Hydroxide
40.00
As needed
-
Ice Water
18.02
As needed
-
Procedure:
To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add nicotinic acid (50.0 g, 0.406 mol), thionyl chloride (70.0 mL, 0.96 mol), and iron powder (1.0 g).
Heat the mixture to 70°C with continuous stirring.
Slowly add bromine (40.0 mL, 0.78 mol) dropwise from the dropping funnel over a period of 2 hours.
After the addition is complete, reflux the reaction mixture for 6 hours.
Distill off the excess bromine and thionyl chloride.
Cool the residue to 0°C in an ice bath.
Carefully add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches 3.
Collect the resulting white precipitate by suction filtration and wash with ice water.
Dry the solid under vacuum to yield 5-bromonicotinic acid.
Synthesis of 5-Bromonicotinoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial step for the subsequent coupling reaction.[4][5]
Reaction Scheme:
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
5-Bromonicotinic Acid
202.01
10.1 g
0.05
Thionyl Chloride
118.97
10.9 mL
0.15
DMF (catalytic)
73.09
2-3 drops
-
Anhydrous Toluene
92.14
50 mL
-
Procedure:
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 5-bromonicotinic acid (10.1 g, 0.05 mol) in anhydrous toluene (50 mL).
Add thionyl chloride (10.9 mL, 0.15 mol) and a catalytic amount of DMF (2-3 drops).
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
Allow the reaction mixture to cool to room temperature.
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 5-bromonicotinoyl chloride, which can be used in the next step without further purification.
Synthesis of Precursor 2: (2-Hydroxyphenyl)acetonitrile
This precursor is synthesized via a nucleophilic substitution reaction where the hydroxyl group of salicyl alcohol is displaced by a cyanide group.[6][7]
Reaction Scheme:
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Salicyl Alcohol
124.14
10.0 g
0.0806
Sodium Cyanide
49.01
4.34 g
0.0886
Dimethylformamide (DMF)
73.09
100 mL
-
Ethyl Acetate
88.11
As needed
-
Water
18.02
As needed
-
Procedure:
In a round-bottom flask, dissolve salicyl alcohol (10.0 g, 0.0806 mol) and sodium cyanide (4.34 g, 0.0886 mol) in dimethylformamide (100 mL).
Heat the mixture to 120°C and stir for 4 hours.
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield (2-hydroxyphenyl)acetonitrile.
Final Step: Houben-Hoesch Synthesis of 1-(5-bromopyridin-3-yl)-2-(2-hydroxyphenyl)ethanone
The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones from nitriles and electron-rich aromatic compounds, catalyzed by a Lewis acid.[8][9]
Caption: Houben-Hoesch reaction mechanism.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
(2-Hydroxyphenyl)acetonitrile
133.15
6.66 g
0.05
5-Bromonicotinoyl Chloride
219.46
10.97 g
0.05
Anhydrous Zinc Chloride
136.30
7.5 g
0.055
Anhydrous Diethyl Ether
74.12
150 mL
-
Dry Hydrogen Chloride Gas
36.46
As needed
-
Dilute Hydrochloric Acid
-
As needed
-
Procedure:
In a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve (2-hydroxyphenyl)acetonitrile (6.66 g, 0.05 mol) and anhydrous zinc chloride (7.5 g, 0.055 mol) in anhydrous diethyl ether (100 mL).
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution for 30 minutes with vigorous stirring.
Add a solution of 5-bromonicotinoyl chloride (10.97 g, 0.05 mol) in anhydrous diethyl ether (50 mL) dropwise over 1 hour.
Continue to pass a slow stream of HCl gas through the reaction mixture and stir at room temperature for 12-18 hours.
A precipitate of the ketimine hydrochloride should form. Decant the ether and wash the solid with fresh anhydrous ether.
Hydrolyze the ketimine intermediate by adding dilute hydrochloric acid and heating the mixture at 50-60°C for 1-2 hours.
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 1-(5-bromopyridin-3-yl)-2-(2-hydroxyphenyl)ethanone.
Safety Precautions
Thionyl chloride and 5-bromonicotinoyl chloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Sodium cyanide and hydrogen cyanide (which may be generated in situ) are highly toxic. All manipulations involving cyanides must be performed in a certified fume hood. A calcium hypochlorite or ferrous sulfate solution should be readily available for quenching any cyanide spills.
Hydrogen chloride gas is corrosive and toxic. Ensure proper ventilation and use a gas trap.
Anhydrous solvents are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Retrieved from [Link]
Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
ACS Publications. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Hoesch reaction. Retrieved from [Link]
Taylor & Francis Online. (2022). Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones from aromatic acids. Retrieved from [Link]
Advanced Journal of Chemistry, Section A. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION. Retrieved from [Link]
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. Retrieved from [Link]
ChemRxiv. (n.d.). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. Retrieved from [Link]
Google Patents. (n.d.). EP0431871A2 - A process for the preparation of ketones.
Cambridge University Press. (n.d.). Houben-Hoesch Synthesis. Retrieved from [Link]
Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
UNI ScholarWorks. (n.d.). A Study of the Hoesch-Houben Synthesis in the Preparation of Aromatic Ketimines and Hydroxy-Phenyl Iminoesters. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Organic Chemistry Portal. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Retrieved from [Link]
Google Patents. (n.d.). DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.
Journal of Al-Nahrain University. (n.d.). Synthesis And Characterization of New Complexes of 2 (Benzo[d] Thiazol-2-Ylamino)-2-(2-Hydroxy-Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions. Retrieved from [Link]
Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile and Efficient Synthesis of α-Bromoacetophenones Using N-Bromosuccinimide under Ultrasound Irradiation. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Stenutz. (n.d.). 2-(2-hydroxyphenyl)acetonitrile. Retrieved from [Link]
YouTube. (2021). Acids to Acyl Chlorides, Part 1. Retrieved from [Link]
Visualize Organic Chemistry. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
Revue Roumaine de Chimie. (n.d.). ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of a1)2-Bromo-1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
Preventing hydrolysis of acetoxy group during ketone synthesis
Ticket ID: #KW-402-ACET Subject: Preventing Acetoxy (Ester) Cleavage During Ketone Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary The synthesis of a ketone in the presence o...
Mechanism: DMP operates via a ligand exchange mechanism followed by intramolecular elimination.[1] It releases acetic acid but generally remains buffered enough to spare most esters.[1] It avoids the heavy metal toxicity of Cr(VI) and the temperature sensitivity of Swern oxidations.
Standard Operating Procedure (SOP):
Preparation: Dissolve the secondary alcohol (1.0 equiv) in dichloromethane (DCM). Ensure the solvent is wet (DMP actually benefits from trace water to accelerate ligand exchange) or use standard reagent grade.[1]
Addition: Add Dess-Martin Periodinane (1.2–1.5 equiv) in a single portion at 0°C.
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (typically 1–3 hours).[1]
Quench (Critical): Dilute with diethyl ether. Add a 1:1 mixture of saturated aqueous
Why? Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed hydrolysis of your acetoxy group during workup.[1]
Workup: Stir vigorously until the organic layer is clear (approx. 15 min). Separate, dry (
Mechanism: Tetrapropylammonium perruthenate (TPAP) is a mild, catalytic oxidant used with N-methylmorpholine N-oxide (NMO) as the co-oxidant.[1][3][4] It is strictly neutral and compatible with highly sensitive esters.[1]
If building the ketone via C-C bond formation (e.g., from an acid chloride or nitrile), the risk is the organometallic reagent attacking the acetoxy group.
The Problem: Grignard Reagents
Adding a Grignard (
) to an acid chloride will not stop at the ketone; it forms a tetrahedral intermediate that collapses to a ketone, which is more reactive than the starting material, leading to a tertiary alcohol. Furthermore, the Grignard will attack your remote acetoxy group.[1]
Solution A: The Weinreb Amide Route
Concept: Convert the acid/ester to a Weinreb amide (
-methoxy--methylamide).[1][5] Upon addition of the nucleophile, it forms a stable 5-membered chelate that prevents collapse to the ketone until acidic quench.
Critical Limitation: While the Weinreb amide prevents over-addition at the carbonyl, a standard Grignard reagent is still nucleophilic enough to attack a remote acetoxy ester. You must use temperature control or milder nucleophiles.
SOP (Weinreb Synthesis & Addition):
Amide Formation: React acid chloride with
-dimethylhydroxylamineHCl and pyridine in DCM (0°C to RT).
Nucleophilic Addition:
Cool the Weinreb amide (in THF) to -78°C .
Slowly add the organolithium or Grignard reagent (1.1 equiv).[1]
Technical Note: At -78°C, the reaction with the Weinreb amide is fast, while the attack on a hindered ester (acetoxy) is kinetically slower.[1]
Quench: Pour into saturated
(cold).
Solution B: Fukuyama Coupling (The "Pro" Method)
Concept: Palladium-catalyzed coupling of a thioester with an organozinc reagent.[6][7]
Why it works: Organozinc reagents (
) are far less reactive than Grignards.[1] They will react with the Pd-activated thioester but are inert toward acetoxy esters, ketones, and even aldehydes.[1]
SOP:
Thioester Synthesis: React carboxylic acid with ethanethiol (EtSH) and DCC/DMAP.[1]
Fix: If using DMP, the acetic acid byproduct must be neutralized immediately.[1] If using a Weinreb route, the
quench is slightly acidic. If your ester is extremely fragile, quench with a phosphate buffer (pH 7) instead of .[1]
Q: Can I use PCC (Pyridinium Chlorochromate)?
Analysis: PCC is slightly acidic (pyridinium salt).[1] While better than Jones, it is difficult to remove chromium residues without aqueous washes that might hydrolyze the ester.[1] DMP is superior for purification (simple filtration/crystallization).[1]
Q: I used a Weinreb amide, but my acetoxy group turned into a tertiary alcohol.
Root Cause: Competitive attack.[1] The Grignard reagent attacked the remote ester before or concurrently with the Weinreb amide.
Fix: Switch to the Fukuyama Coupling (Module 2, Solution B). Organozincs do not attack esters at room temperature.[1]
References
Dess, D. B.; Martin, J. C. (1983).[1] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones".[1] Journal of Organic Chemistry.
Ley, S. V.; Norman, J.; Griffith, W. P.; Marsden, S. P. (1994).[1][3][4][9] "Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis". Synthesis.
Nahm, S.; Weinreb, S. M. (1981).[1][10] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters.
Tokuyama, H.; Yokoshima, S.; Yamashita, T.; Fukuyama, T. (1998).[1][11][12] "A novel ketone synthesis by a palladium-catalyzed reaction of thiol esters and organozinc reagents".[1][6][11][13] Tetrahedron Letters.
BenchChem Technical Support . (2025). "Preventing Hydrolysis During the Workup of Esterification Reactions". BenchChem Troubleshooting Guides.
Technical Support Center: Cyclization of 2-Acetoxybenzyl Ketones
Welcome to the technical support center for the cyclization of 2-acetoxybenzyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reaction, often as...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the cyclization of 2-acetoxybenzyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reaction, often as a key step in the synthesis of flavanones, chromones, and other related heterocyclic compounds. As experienced chemists know, intramolecular reactions can be sensitive to subtle variations in reaction conditions. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this transformation and achieve successful outcomes in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the cyclization of 2-acetoxybenzyl ketones. The underlying chemistry for these transformations often involves a base-catalyzed intramolecular rearrangement, such as the Baker-Venkataraman rearrangement, to form a 1,3-diketone intermediate, followed by an acid-catalyzed cyclodehydration.
Problem 1: Low or No Yield of the Desired Cyclized Product
Question: I am attempting the cyclization of a 2-acetoxybenzyl ketone, but I am observing a very low yield of my target molecule, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
A low or non-existent yield in this cyclization is a common issue that can often be traced back to a few critical experimental parameters. The reaction proceeds in two key stages: the initial base-catalyzed rearrangement and the subsequent acid-catalyzed cyclization. A failure at either stage will impact your overall yield.
Troubleshooting Steps:
Verify the Integrity of Your Starting Material: Ensure your 2-acetoxybenzyl ketone is pure and free from any residual starting materials from its synthesis, such as the corresponding 2-hydroxyacetophenone. Impurities can interfere with the reaction.
Rigorous Control of Anhydrous Conditions: The initial rearrangement step, particularly if using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is highly sensitive to moisture.[1][2] Water will quench the base, preventing the formation of the necessary enolate for the intramolecular acyl transfer.
Protocol: Flame-dry all glassware before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent.
Re-evaluate Your Choice and Stoichiometry of Base: The strength of the base is critical for efficient deprotonation at the alpha-carbon of the ketone.
Weak Bases: If you are using a weaker base like potassium carbonate (K₂CO₃) and observing poor conversion, consider switching to a stronger base.
Strong Bases: For many substrates, stronger bases like potassium hydroxide (KOH), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are more effective.[2][3] Ensure you are using a sufficient stoichiometric amount of the base to drive the equilibrium towards the enolate.
Optimize Reaction Temperature: The optimal temperature can be substrate-dependent.
Initial Rearrangement: While some reactions proceed at room temperature, others may require heating to facilitate the rearrangement.[2] If your reaction is sluggish, consider gradually increasing the temperature.
Cyclization Step: The acid-catalyzed cyclodehydration typically requires elevated temperatures, often at reflux, to drive off the water molecule formed.[3]
Confirm the Formation of the 1,3-Diketone Intermediate: Before proceeding to the cyclization step, it is highly advisable to confirm the formation of the 1,3-diketone intermediate via thin-layer chromatography (TLC) or by analyzing a small aliquot of the reaction mixture by ¹H NMR. If the intermediate is not being formed, the issue lies with the initial rearrangement, and you should focus on optimizing the base, solvent, and temperature for that step. In some cases, it may be beneficial to isolate and purify the 1,3-diketone before proceeding with cyclization.[3]
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing significant quantities of side products, which is complicating purification and reducing my yield. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a frequent challenge in the synthesis of chromones and flavones. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Mitigation Strategies:
Hydrolysis of the Starting Material: The acetoxy group of your starting material can be hydrolyzed back to a hydroxyl group, especially under basic conditions, preventing the desired rearrangement.
Mitigation: Ensure strictly anhydrous conditions to minimize the presence of water, which acts as the nucleophile in the hydrolysis reaction.[2]
Formation of Coumarins or Aurones: Depending on the reaction conditions and the specific substrate, alternative cyclization pathways can lead to the formation of coumarins or aurones.[1]
Mitigation: The choice of catalyst can influence the reaction pathway. For instance, in some related reactions, phosphorus pentoxide (P₂O₅) has been used to favor chromone formation.[1] Careful control of the base concentration and reaction temperature can also help to favor the desired product.
Retro-Claisen Condensation: In some instances, particularly with certain substrates and the presence of water, the 1,3-diketone intermediate can undergo a retro-Claisen condensation, leading to the formation of salicylic acid derivatives and other fragmentation products.[4][5]
Mitigation: Strict adherence to anhydrous conditions is the primary way to avoid this side reaction.
Troubleshooting Workflow for Side Product Formation:
Caption: Troubleshooting workflow for minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cyclization of 2-acetoxybenzyl ketones?
A1: The most common pathway for the cyclization of 2-acetoxybenzyl ketones to form chromones or flavones is a two-step process. The first step is the Baker-Venkataraman rearrangement, where a base is used to generate an enolate from the ketone.[6] This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, followed by a rearrangement to form a 1,3-diketone. The second step is an acid-catalyzed intramolecular cyclodehydration of the 1,3-diketone to yield the final chromone or flavone structure.[2][3]
Caption: General mechanism for the cyclization of 2-acetoxybenzyl ketones.
Q2: How do I choose the right base for the Baker-Venkataraman rearrangement?
A2: The choice of base is critical and depends on the reactivity of your specific substrate. A good starting point is to consider the pKa of the alpha-protons of your ketone.
Base
Typical Solvent
Temperature
Notes
Potassium Hydroxide (KOH)
Pyridine, DMSO
Room Temp to Reflux
A common and effective choice for many substrates.[2]
Sodium Hydride (NaH)
THF, Toluene
0 °C to Reflux
A very strong base, requires strictly anhydrous conditions.[2][4]
Potassium tert-Butoxide (KOtBu)
THF, DMSO
Room Temp
A strong, non-nucleophilic base, also requires anhydrous conditions.[3]
Potassium Carbonate (K₂CO₃)
Acetone, DMF
Reflux
A weaker base, may require higher temperatures and longer reaction times.[2]
Q3: What are the best practices for the acid-catalyzed cyclization step?
A3: For the final cyclodehydration step, several acids can be effective. The choice often depends on the stability of your product to harsh acidic conditions.
Strong Acids: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in a solvent like glacial acetic acid are commonly used and often give good results with short reaction times.[3]
Milder Acids: If your product is sensitive to strong acids, consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH).[1]
Monitoring the Reaction: It is crucial to monitor the progress of the reaction by TLC. Over-exposure to strong acids and high temperatures can lead to decomposition of the product.
Q4: Can I perform the rearrangement and cyclization in a one-pot procedure?
A4: While it is often recommended to isolate the 1,3-diketone intermediate to ensure the first step has gone to completion, one-pot procedures have been reported. These typically involve performing the base-catalyzed rearrangement first, followed by careful neutralization and addition of an acid catalyst to effect the cyclization. However, optimizing a one-pot procedure can be more challenging, and for initial attempts or with sensitive substrates, a two-step approach is generally more reliable.
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Flavone via Baker-Venkataraman Rearrangement and Cyclization
Step A: Baker-Venkataraman Rearrangement to form the 1,3-Diketone
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the 2-acetoxybenzyl ketone (1.0 eq).
Dissolve the starting material in an appropriate anhydrous solvent (e.g., THF, pyridine).[2]
Add the base (e.g., powdered KOH, 3.0 eq) portion-wise at room temperature.
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold dilute acid (e.g., 1 M HCl).
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude 1,3-diketone can be purified by recrystallization or column chromatography, or used directly in the next step if it is sufficiently pure.
Step B: Acid-Catalyzed Cyclization to the Flavone
Dissolve the crude or purified 1,3-diketone from Step A in glacial acetic acid.[3]
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).[3]
Heat the reaction mixture to reflux and monitor the progress by TLC.
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
Collect the precipitated product by filtration, wash thoroughly with water, and dry.
The crude flavone can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
References
Organic Syntheses. (n.d.). Flavone. Retrieved February 17, 2026, from [Link]
KSHATRIYA, et al. (2013). Synthesis of Flavone Skeleton by Different Methods. Oriental Journal of Chemistry, 29(4), 1475-1487.
IJMRSET. (2021, May 15). Chromone As A Versatile Nucleus. Retrieved February 17, 2026, from [Link]
ResearchGate. (2017, August 10). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Retrieved February 17, 2026, from [Link]
Online Organic Chemistry Tutor. (2025, April 27). Baker-Venkataraman Rearrangement. Retrieved February 17, 2026, from [Link]
Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(18), 2425-2446.
CORE. (n.d.). A Baker–Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides. Retrieved February 17, 2026, from [Link]
Silva, A. M., et al. (2015). Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent. Molecules, 20(4), 6455-6473.
Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved February 17, 2026, from [Link]
YouTube. (2024, May 24). Baker-Venkataraman Rearrangement | Basics, Mechanism| Solved Problems. Retrieved February 17, 2026, from [Link]
IJRPC. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved February 17, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of flavones by Baker–Venkataraman reaction. Retrieved February 17, 2026, from [Link]
CORE. (n.d.). A Baker–Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides. Retrieved February 17, 2026, from [Link]
Bentham Science. (2024, June 24). Applications of Baker-Venkataraman Rearrangement in the Synthesis of Promising Organic Molecules. Retrieved February 17, 2026, from [Link]
CORE. (n.d.). A Baker–Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides. Retrieved February 17, 2026, from [Link]
Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved February 17, 2026, from [Link]
Technical Support Center: 2-acetoxybenzyl 5-bromo-3-pyridyl ketone
Prepared by the Office of the Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-acetoxybenzyl 5-bromo-3-py...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-acetoxybenzyl 5-bromo-3-pyridyl ketone. Its purpose is to provide in-depth insights into the stability profile of this compound in solution, offering troubleshooting advice and validated experimental protocols to ensure the integrity and reproducibility of your results.
Understanding the Molecule: An Overview of Stability
2-acetoxybenzyl 5-bromo-3-pyridyl ketone is a multi-functional compound. Its stability in solution is not governed by a single factor but by the interplay of its constituent chemical groups: the acetoxy ester, the aromatic ketone, and the bromopyridine ring. Proactive understanding of its potential degradation pathways is critical for accurate experimental design, from storage and handling to the interpretation of analytical data.
The primary anticipated degradation pathway involves the hydrolysis of the 2-acetoxy ester group. This reaction is highly sensitive to pH and can be catalyzed by both acidic and basic conditions, yielding the corresponding 2-hydroxybenzyl derivative. This primary degradant introduces a phenolic hydroxyl group, which can potentially lead to subsequent reactions. Additionally, the bromopyridine moiety introduces sensitivity to light, a factor that must be controlled to prevent photodecomposition.
Anticipated Primary Degradation Pathway
Caption: A logical workflow for troubleshooting stability issues.
Problem: Rapid loss of parent compound in my aqueous buffer.
Likely Cause: Accelerated acid- or base-catalyzed hydrolysis of the ester linkage. Even seemingly neutral water can have a pH that accelerates degradation over hours.
Troubleshooting Steps:
Verify pH: Immediately measure the pH of your buffer or solution.
Buffer Optimization: If the experimental conditions allow, adjust the buffer to a pH between 6.0 and 7.0.
Temperature Control: Perform experiments at the lowest practical temperature to slow the degradation kinetics. Hydrolysis rates are highly temperature-dependent.[1]
Time-Course Analysis: Run a time-course experiment (e.g., analyzing the sample by HPLC every hour) to quantify the rate of degradation in your specific medium. This will help define a stable experimental window.
Problem: Appearance of small, unknown peaks, especially in light-exposed samples.
Likely Cause: Photodegradation of the bromopyridine ring. The C-Br bond can be cleaved by UV/visible light, leading to debrominated species or other radical-mediated byproducts.[2][3]
Troubleshooting Steps:
Control for Light: Repeat the experiment with identical solutions, one exposed to ambient light and another completely shielded in aluminum foil or an amber vial.
Analyze Both Samples: Use a stability-indicating HPLC method (see Protocol 1) to compare the chromatograms. The appearance of unique peaks in the light-exposed sample confirms photosensitivity.
Implement Light Protection: Ensure all future experiments and storage of the compound and its solutions are performed under light-protected conditions.
Key Experimental Protocols
To formally characterize the stability of 2-acetoxybenzyl 5-bromo-3-pyridyl ketone, a forced degradation study is essential. These studies are a cornerstone of pharmaceutical development, as outlined by ICH guidelines, and serve to identify degradation products and establish the specificity of analytical methods.[4][5][6]
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure capable of distinguishing the intact active pharmaceutical ingredient (API) from its degradation products.[7][8]
Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water
Solvent B: Acetonitrile (ACN)
Initial Gradient: Run a linear gradient from 10% B to 90% B over 20 minutes.
Detection: Use a UV detector. Scan from 190-400 nm on a photodiode array (PDA) detector to determine the optimal wavelength for detecting both the parent compound and potential degradants.
Optimization: Adjust the gradient slope, flow rate (start at 1.0 mL/min), and column temperature to achieve baseline separation between the parent peak and any new peaks generated during the forced degradation study (Protocol 2).[9]
Protocol 2: Forced Degradation (Stress Testing) Study
The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation pathways are revealed without being overly destructive.[10][5]
Stress Condition
Typical Parameters
Purpose
Acid Hydrolysis
0.1 M HCl at 60°C for 2-8 hours
To induce acid-catalyzed degradation, primarily ester hydrolysis.
Base Hydrolysis
0.1 M NaOH at room temp for 1-4 hours
To induce base-catalyzed degradation, which is expected to be rapid.
Oxidation
3% H₂O₂ at room temp for 24 hours
To assess susceptibility to oxidation, primarily at the ketone or pyridine ring.
Thermal
Solid compound at 80°C for 48 hours
To evaluate the intrinsic thermal stability of the molecule.
Photolytic
Solution exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV)
To identify photodegradation products as per ICH Q1B guidelines.[4][11]
Procedure for each condition:
Prepare a solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).
Apply the stress condition for the specified time. A control sample (unstressed) should be kept under normal conditions.
At various time points, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for HPLC analysis.
Analyze using the developed stability-indicating HPLC method (Protocol 1) to identify and quantify the parent compound and any degradants.
References
Vertex AI Search. (2025, November 5).
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
Pharmaguideline.
MDPI. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
BioProcess International.
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
ACS Publications. Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane.
PubMed. (2020, April 1).
E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
Stanford University. (2018, February 12).
ResearchGate. (2025, August 6).
IRJPMS.
Chempanda.
RSC Publishing. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates.
IJPPR. (2023, February 28).
Sarex. (2025, October 25). Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial.
Technical Support Center: Navigating the Complexities of Kilo-Scale Synthesis
Welcome to the technical support center for the scale-up of complex organic molecules. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their chemical syntheses...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the scale-up of complex organic molecules. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their chemical syntheses from the laboratory bench to pilot-plant or kilo-scale production. The journey from grams to kilograms is fraught with challenges that extend beyond simple stoichiometric increases.[1] This resource provides in-depth, experience-based answers to common questions and troubleshooting guidance for issues you may encounter.
Our approach is rooted in the principles of process chemistry and chemical engineering, emphasizing safety, reproducibility, and product quality.[1] We will delve into the "why" behind the "how," offering mechanistic explanations and practical, field-proven advice to ensure your scale-up is successful, safe, and efficient.
A primary concern during scale-up is managing the thermal profile of a reaction. An exothermic reaction that is easily controlled in a 1-liter flask can become a dangerous runaway reaction in a 100-liter reactor due to the non-linear relationship between volume and surface area.[2] As the reactor volume increases (by the cube of the radius), the surface area available for heat exchange only increases by the square of the radius, leading to potential heat accumulation.[2]
Question 1: My exothermic reaction, which was well-controlled at the lab scale, is showing a significant temperature spike during scale-up. What's happening and how can I mitigate this?
Answer:
This is a classic heat transfer issue inherent to scale-up.[2] The reduced surface-area-to-volume ratio in larger reactors hinders efficient heat dissipation.[2]
Troubleshooting Steps:
Re-evaluate Your Cooling Capacity: Your laboratory cooling system (e.g., an ice bath) may be insufficient for the larger scale. Industrial reactors rely on jacketed cooling systems with thermal fluids. Ensure the cooling capacity of your pilot plant reactor is adequate for the predicted heat output of your reaction.
Control the Rate of Addition: For highly exothermic reactions, the rate of reagent addition can be used to control the reaction rate and, consequently, the heat generation.[3] A semi-batch process, where one reagent is added slowly to the other, is often preferable to a batch process where all reagents are mixed at once.[3]
Dilution: Increasing the solvent volume can help to absorb the heat generated by the reaction, acting as a heat sink. However, this may impact reaction kinetics and downstream processing, so it must be carefully evaluated.
Process Safety Assessment: Before any scale-up, a thorough process safety assessment is crucial.[4][5] Techniques like reaction calorimetry can be used to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR) to assess the risk of a thermal runaway.[3][4]
Question 2: How do I properly assess the thermal hazards of my reaction before scaling up?
Answer:
A proactive approach to process safety is non-negotiable.[6] It involves understanding both the desired reaction and any potential undesired side reactions or decompositions.[3][4]
Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of decomposition for your starting materials, intermediates, and final product. This will define the upper-temperature limit for your process.
Reaction Calorimetry (RC1): An RC1 study will provide critical data on the heat of reaction, heat flow, and heat capacity of your reaction mixture. This allows you to calculate the adiabatic temperature rise, which is the temperature increase that would occur if all the accumulated energy were released without any heat loss.
Adiabatic Calorimetry: For reactions with high thermal risk, adiabatic calorimetry (e.g., using an Accelerating Rate Calorimeter - ARC) can simulate a worst-case scenario of a cooling failure to determine the time to maximum rate of temperature and pressure increase.[4]
Parameter
Significance
Typical Value Range (Example)
Heat of Reaction (ΔHrxn)
Magnitude of exothermicity
-50 to -200 kJ/mol
Adiabatic Temperature Rise (ΔTad)
Potential for runaway
< 50°C (generally manageable)
Time to Maximum Rate (TMR)
Time to runaway under adiabatic conditions
> 24 hours (considered safe)
Section 2: Mixing and Mass Transfer
What appears as instantaneous mixing in a small flask can be a significant challenge in a large, baffled reactor.[7] Inefficient mixing can lead to localized "hot spots," changes in reaction selectivity, and the formation of impurities.[7][8]
Question 3: I'm observing a decrease in yield and an increase in impurities upon scale-up. Could this be a mixing issue?
Answer:
Yes, it is highly likely. Inadequate mixing can lead to localized areas of high reagent concentration, which can favor side reactions.[7] This is especially true for fast reactions where the rate of reaction is faster than the rate of mixing.
Troubleshooting Steps:
Characterize Your Mixing Regime: The type of impeller, its speed (RPM), and the presence of baffles all influence mixing efficiency.[7] For many organic reactions, a pitched-blade turbine is a good starting point as it provides both axial and radial flow.
Computational Fluid Dynamics (CFD) Modeling: For complex mixing challenges, CFD can be a powerful tool to simulate fluid flow and identify areas of poor mixing within the reactor.[9]
Consider the Order of Reagent Addition: The location of the feed tube can significantly impact how a reagent is dispersed.[7] Adding a reagent subsurface near the impeller can improve its initial dispersion compared to a surface addition.
Workflow for Diagnosing Mixing-Related Scale-up Issues
Caption: Troubleshooting workflow for mixing-sensitive reactions.
Section 3: Crystallization and Polymorphism
The solid-state properties of your final product, such as crystal form (polymorphism), particle size, and bulk density, are critical for formulation and bioavailability.[10][11] These properties are often highly dependent on the crystallization conditions, which can change significantly during scale-up.[10]
Question 4: I've isolated a new polymorph of my compound at the kilo-scale. Why did this happen, and how can I control it?
Answer:
Polymorphism is the ability of a compound to exist in multiple crystal forms, each with different physical properties like solubility and stability.[11][12] The appearance of a new polymorph at scale is often due to changes in supersaturation, cooling rate, agitation, or the presence of impurities.[10][11] Uncontrolled polymorphism can have serious consequences for the drug's efficacy and manufacturability.[10]
Troubleshooting and Control Strategy:
Polymorph Screening: A comprehensive polymorph screen should be conducted early in development to identify all accessible crystal forms.[13] This involves crystallizing the compound under a wide variety of conditions (solvents, temperatures, cooling rates).
Determine the Thermodynamically Stable Form: The most stable polymorph is generally the desired form for development as it is less likely to convert to another form during storage.[13] This can be determined through slurry experiments and solubility measurements.
Seeding: A robust crystallization process will use seeds of the desired polymorph to control nucleation and ensure the formation of the correct crystal form. The amount and quality of the seed crystals are critical.
Controlled Cooling and Anti-Solvent Addition: The rate of cooling or anti-solvent addition directly impacts the level of supersaturation. A slower, more controlled rate is generally preferred to avoid the nucleation of metastable forms.[10]
Crystallization Method Selection Guide
Crystallization Method
Description
Best For...
Cooling Crystallization
Dissolving the compound in a solvent at high temperature and then cooling to induce crystallization.[10]
Compounds with a high temperature-dependent solubility.[10]
Anti-Solvent Crystallization
Adding a solvent in which the compound is poorly soluble to a solution of the compound.[10]
Controlling crystal size and for compounds that are temperature-sensitive.[10]
Evaporative Crystallization
Slowly evaporating the solvent to increase the concentration and induce crystallization.[10]
Small-scale crystallization and for compounds sensitive to temperature changes.[10]
Reaction Crystallization
The desired product crystallizes out of the reaction mixture as it is formed.
When the product has low solubility in the reaction solvent.
Section 4: Impurity Profile and Control
The impurity profile of your active pharmaceutical ingredient (API) is a critical quality attribute.[14] Impurities can arise from starting materials, side reactions, or degradation.[15][16] The impurity profile can change during scale-up due to longer reaction times, higher temperatures, or different raw material sources.[8][14]
Question 5: A new impurity has appeared in my API at a level of 0.15%. How do I identify it and control it?
Answer:
Any impurity exceeding the 0.10% threshold requires identification according to ICH guidelines.[17][18] The first step is to determine its structure and then investigate its origin.
Troubleshooting and Mitigation Plan:
Impurity Identification: Isolate the impurity using preparative HPLC and characterize its structure using techniques like LC-MS and NMR.[15][16]
Investigate the Source:
Starting Materials: Analyze all raw materials and intermediates for the presence of the impurity or a potential precursor.[15]
Side Reaction: Review the reaction mechanism for potential side reactions that could form the impurity. This may involve stress testing the reaction under different conditions (e.g., higher temperature, longer time).
Degradation: Evaluate the stability of the API under the reaction and workup conditions.
Process Optimization for Control:
If the impurity arises from a side reaction, you may need to adjust reaction parameters such as temperature, stoichiometry, or catalyst loading to disfavor its formation.[17]
If it is a process-related impurity, an additional purification step, such as recrystallization or chromatography, may be necessary.
If the impurity comes from a raw material, you will need to set stricter specifications for your suppliers.[15][19]
Impurity Control Workflow
Caption: A systematic approach to impurity identification and control.
References
Syrris. Pharmaceutical Crystallization in drug development. [Link]
PharmaRead. Pharmaceutical Scale-Up Challenges and How to Overcome Them. [Link]
Kumar, L., & Singh, S. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. International Journal of Science and Research Archive, 12(1), 198-205. [Link]
Deng, B. (2021). How to deal with Scale-up challenges of Chemistry?. Arch Chem Res, 4(4), 23. [Link]
Developing Medicines. Scale-Up → Challenges within Scale-Up. [Link]
Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]
Sun, X., et al. (2010). An Overview of Modeling Methods for Thermal Mixing and Stratification in Large Enclosures for Reactor Safety Analysis. Science and Technology of Nuclear Installations. [Link]
Simtec. CFD model of liquid mixing and heat transfer in a large batch reactor. [Link]
METTLER TOLEDO. Mixing and Mass Transfer | Reaction Rate. [Link]
Frontiers in Chemical Biology. (2025, November 24). Grand challenges in chemical biology from the perspective of organic chemical synthesis. [Link]
W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]
At Tianming Pharmaceutical. (2025, June 19). Mastering API Synthesis: Route Selection & Impurity Control. [Link]
Peterson, P.F. (2002). Analytical and Experimental Investigation of Mixing in Large Passive Containment Volumes. OSTI.GOV. [Link]
Re:Build Optimation. (2025, April 25). The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]
CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. [Link]
ResearchGate. (2019). Flow mixing and heat transfer in nuclear reactor vessel with direct vessel injection. [Link]
Pure Synth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. [Link]
Recipharm. API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: A BEST PRACTICE GUIDE. [Link]
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. [Link]
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? [Link]
Comparative Guide: Mass Spectrometry Fragmentation Architectures of 5-Bromo-3-Pyridyl Ketones
Executive Summary & Strategic Context 5-bromo-3-pyridyl ketones are critical scaffolds in the synthesis of nicotinic acetylcholine receptor ligands and kinase inhibitors. However, their analysis presents a dual challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
5-bromo-3-pyridyl ketones are critical scaffolds in the synthesis of nicotinic acetylcholine receptor ligands and kinase inhibitors. However, their analysis presents a dual challenge: validating the halogenation pattern (regiochemistry) and distinguishing them from isobaric isomers (e.g., 2-pyridyl or 4-pyridyl analogs).
This guide objectively compares the fragmentation behaviors of these compounds under Electron Ionization (EI) and Electrospray Ionization (ESI) . It focuses on the "Bromine Anchor" effect—the distinct isotopic signature that governs spectral interpretation—and delineates the specific cleavage pathways that distinguish 3-pyridyl ketones from their ortho/para isomers.
Key Differentiators at a Glance
Feature
5-Bromo-3-Pyridyl Ketones
Non-Halogenated Analogs
Isomeric 2-Pyridyl Ketones
Isotopic Pattern
Distinct 1:1 doublet ()
Singlet M+ peak
1:1 doublet (Indistinguishable by isotope alone)
Base Peak (EI)
Often [M-R] or m/z 43 (Acylium)
[M-R]
Often [M-CO] (due to ortho-effect)
Diagnostic Loss
radical (M-79/81)
HCN (M-27)
CO (M-28) favored over halogen loss initially
The Isotopic "Anchor": Validation of Halogenation
Before analyzing fragmentation, the presence of bromine provides a self-validating "anchor" in the mass spectrum. Unlike chlorine (3:1 ratio), bromine exhibits a nearly 1:1 ratio between the
and isotopes.
Diagnostic Checkpoint
For a generic 5-bromo-3-pyridyl ketone (MW ~200 Da), the molecular ion cluster is the primary filter for library matching.
M+ (100%) : Contains
.
M+2 (~98%) : Contains
.
M-Fragment Clusters : Any fragment retaining the pyridine ring must preserve this doublet pattern. If a fragment becomes a singlet, the bromine has been ejected.
Fragmentation Mechanics: EI vs. ESI Comparison[2][3][4]
The choice of ionization technique dictates the visible structural information. EI provides the "fingerprint" for library matching, while ESI is superior for quantification and molecular weight confirmation.
Electron Ionization (EI) – The Structural Fingerprint
Mechanism: Hard ionization (70 eV).
Dominant Pathway: Alpha-cleavage driven by the carbonyl group, followed by heterolytic cleavage of the halogen.
Key Fragment Ions (Example: 3-Acetyl-5-bromopyridine, MW 200/202):
Alpha-Cleavage: The bond between the carbonyl carbon and the alkyl group (methyl) breaks.[1]
Result:m/z 185/187 (Diagnostic Doublet).
Acylium Ion Formation: Charge retention on the carbonyl.
Result:m/z 43 (Singlet, no Bromine).
Bromine Radical Loss: Homolytic cleavage of the C-Br bond.
Result:m/z 121 (Singlet, [Py-CO-CH3]
).
Ring Degradation: Loss of HCN from the pyridine core (typical of heterocycles).
Result:m/z 94 (from the m/z 121 fragment).
Electrospray Ionization (ESI-MS/MS) – The Quantitation Tool
Mechanism: Soft ionization (Protonation).[2]
Dominant Pathway: Formation of even-electron ions
. Fragmentation (CID) requires collision energy.
Precursor:
.
Product Ions: ESI fragmentation is less rich than EI. The primary loss is often water (if reduction occurs) or the alkyl chain. The bromine is often retained longer in ESI pathways than in EI.
Visualization: Fragmentation Decision Tree
The following diagram maps the logical flow of fragmentation for a standard 3-acetyl-5-bromopyridine.
Caption: Figure 1. EI-MS Fragmentation pathway for 3-acetyl-5-bromopyridine. Note the divergence between retaining the bromine (green node) and losing it (yellow node).
The "No-McLafferty" Rule: Structural Diagnostics
A common error in analyzing these ketones is assuming a McLafferty Rearrangement will occur. This rearrangement is highly specific and serves as a ruler for the alkyl chain length.
If your spectrum shows a dominant peak at m/z 200/202 (for a butanoyl derivative) representing the loss of an alkene (M - 28), you have confirmed the alkyl chain length is
carbons. For the acetyl derivative, this pathway is chemically impossible.
Experimental Protocol: GC-MS Analysis
This protocol is validated for separating 3-pyridyl ketones from their 2- and 4- isomers using a standard non-polar column.
Sample Preparation
Solvent: Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC Grade). Avoid methanol if analyzing aldehydes/ketones to prevent acetal formation in the injector.
Concentration: Dilute to 10 ppm for full scan mode.
Instrument Parameters (Agilent 5977 or equivalent)
Parameter
Setting
Rationale
Column
DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Standard non-polar phase separates isomers based on boiling point and polarity.
Inlet Temp
250°C
Ensures rapid volatilization without thermal degradation of the bromine bond.
Carrier Gas
Helium @ 1.0 mL/min
Constant flow mode for reproducible retention times.
Oven Program
60°C (1 min) 20°C/min 280°C (3 min)
Rapid ramp prevents peak broadening for semi-volatiles.
Source Temp
230°C
Standard EI source temp.
Ionization
EI @ 70 eV
Standard library matching energy.
Scan Range
m/z 40 – 350
Captures low mass acylium ions and molecular ion clusters.
Comparative Analysis: Isomer Differentiation
Distinguishing the 5-bromo-3-pyridyl ketone from the 5-bromo-2-pyridyl ketone is critical.
3-Pyridyl (Meta-like): The carbonyl is in a "meta" position relative to the ring nitrogen. The fragmentation is dominated by simple alpha-cleavage (Loss of R).
2-Pyridyl (Ortho-like): The carbonyl is adjacent to the ring nitrogen. This facilitates a "proximity effect" where the nitrogen lone pair can interact with the carbonyl carbon, often leading to a more intense loss of CO (28 Da) directly from the molecular ion or the [M-R] fragment.
Caption: Figure 2. Decision tree for distinguishing positional isomers based on CO loss intensity.
References
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (The foundational text defining alpha-cleavage and rearrangement rules).
Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 820423, 3-Acetyl-5-bromopyridine. Retrieved from [Link]
Kiontke, A., et al. (2016). "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors". PLOS ONE. (Comparison of ESI efficiencies for substituted pyridines). Retrieved from [Link]
ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. (General principles of ketone fragmentation). Retrieved from [Link]
In the design of prodrugs and activity-based probes, acetoxybenzyl systems serve as "smart" masking groups. They rely on a cascade mechanism: enzymatic or chemical hydrolysis of the acetate ester reveals a phenol, which subsequently undergoes spontaneous elimination to release a payload (leaving group).
This guide compares the 2-acetoxybenzyl (ortho) and 4-acetoxybenzyl (para) isomers. While both pathways ultimately release the payload via a Quinone Methide (QM) intermediate, they differ significantly in enzymatic accessibility , elimination kinetics , and intermediate stability .
4-Acetoxybenzyl (Para): The industry standard. Characterized by predictable 1,6-elimination kinetics and high enzymatic accessibility.
2-Acetoxybenzyl (Ortho): A specialized alternative. Characterized by steric compression, 1,4-elimination, and the formation of highly reactive o-quinone methides capable of rapid nucleophilic trapping.
Mechanistic Pathways
The fundamental difference lies in the elimination topology. The para isomer undergoes 1,6-elimination, while the ortho isomer undergoes 1,4-elimination.
Visualization: Elimination Cascades
The following diagram illustrates the divergent pathways post-hydrolysis.
Figure 1: Comparative elimination pathways. The para-isomer follows a linear 1,6-elimination, while the ortho-isomer follows a compact 1,4-elimination.
Comparative Analysis: Reactivity & Performance
A. Enzymatic Triggering (Step 1: Deacetylation)
The rate-limiting step in many biological applications is the initial cleavage of the acetyl group by esterases (e.g., Carboxylesterase 1 or 2).
4-Acetoxybenzyl: The ester is sterically unencumbered. It fits easily into the catalytic triad of most serine hydrolases. Hydrolysis is typically fast (
is high).
2-Acetoxybenzyl: The acetoxy group is adjacent to the benzylic linker. This creates significant steric hindrance .
Impact: In studies involving bulky linkers, ortho-substitution has been shown to block or significantly retard enzymatic cleavage compared to para-substitution [1].
Strategic Use: Use the ortho isomer when you need to increase plasma stability or delay activation.
B. Self-Immolation Kinetics (Step 2: Elimination)
Once the phenol is revealed, the system collapses to release the payload.
Electronic Effects: Both systems rely on the electron-donating phenolate anion pushing electron density into the ring to expel the leaving group.
Rate Comparison:
The 1,6-elimination (para) is generally favored in aqueous media for its stability and clean reaction profile.
The 1,4-elimination (ortho) can be theoretically faster due to proximity, but it often suffers from competing intramolecular reactions (e.g., cyclization if nucleophiles are present on the payload).
Data Point: In similar hydroxybenzyl systems, the para-quinone methide formation is often kinetically favored over ortho in the absence of specific catalytic assistance [2].
C. Quinone Methide (QM) Stability
The "waste" product of the reaction is the Quinone Methide. Its reactivity dictates toxicity and side reactions.
To objectively compare the isomers for a specific payload, use the following self-validating kinetic assay.
Protocol: UV-Vis Release Kinetics
Objective: Determine the half-life (
) of payload release upon esterase activation.
Materials:
Substrates: 2-acetoxybenzyl-ModelPayload and 4-acetoxybenzyl-ModelPayload (e.g., 4-nitroaniline as a chromogenic reporter).
Enzyme: Porcine Liver Esterase (PLE) or specific target esterase.
Buffer: PBS, pH 7.4, 37°C.
Workflow:
Baseline: Dissolve substrate (50 µM) in PBS/DMSO (9:1). Measure Absorbance at
of the payload (e.g., 380 nm for nitroaniline).
Initiation: Add PLE (10 U/mL) to the cuvette.
Monitoring: Record spectra every 30 seconds for 60 minutes.
Data Processing:
Plot
vs. Time.
Fit to a pseudo-first-order kinetic model:
.
Calculate
.
Self-Validation Check:
Control: Run the same assay without enzyme. If hydrolysis occurs >5% in 1 hour, the linker is chemically unstable (background hydrolysis).
Isosbestic Point: The presence of clear isosbestic points in the UV spectra confirms a clean conversion without long-lived intermediates.
Visualization: Experimental Logic
Figure 2: Kinetic assay workflow for determining linker stability and release rates.
Summary Data Table
Parameter
4-Acetoxybenzyl (Para)
2-Acetoxybenzyl (Ortho)
Primary Mechanism
1,6-Elimination
1,4-Elimination
Enzymatic Hydrolysis Rate
Fast (Sterically accessible)
Slow (Sterically hindered)
Payload Release Kinetics
Rapid, burst-release profile
Sustained or delayed release
Chemical Stability (pH 7.4)
High
Moderate (Proximity effects)
QM Intermediate
p-Quinone Methide (Diffusible)
o-Quinone Methide (Highly reactive)
Best Use Case
Fast-acting prodrugs; ADCs (PABC linkers).
Delayed release; Protein labeling (trapping).
References
Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
Source: National Institutes of Health (NIH) / PMC.
Context: Discusses steric hindrance of ortho-substituents blocking enzymatic cleavage in self-immolative linkers.
URL:[Link]
Recent advances in self-immolative linkers and their applications in polymeric reporting systems.
Source: Royal Society of Chemistry (Polymer Chemistry).
Context: detailed kinetics of 1,4 vs 1,6 elimination and the effect of electron-donating/withdrawing groups on release rates.
URL:[Link]
Discovery of a para-Acetoxy-benzyl Ester Prodrug.
Source: National Institutes of Health (NIH) / PMC.
Context: Demonstrates the superiority of para-acetoxybenzyl systems for improving oral pharmacokinetics compared to other linker types.
URL:[Link]
Bioactivity comparison of 5-bromo-3-pyridyl derivatives
Bioactivity Profile & Comparative Analysis: 5-Bromo-3-Pyridyl Derivatives Executive Summary The 5-bromo-3-pyridyl moiety represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in t...
The 5-bromo-3-pyridyl moiety represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the development of nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and radiotracers. Its utility stems from the unique electronic and steric properties of the bromine atom at the 5-position—offering a balance between lipophilicity (
) and electronegativity () that often surpasses its chloro- and iodo-analogs.
This guide provides a technical comparison of 5-bromo-3-pyridyl derivatives against alternative halogenated pyridines, supported by experimental data, mechanistic insights, and validated protocols.
Comparative Case Study: nAChR Ligands
The most extensive structure-activity relationship (SAR) data for this scaffold exists within the domain of neuronal nAChRs (
and subtypes). The 5-bromo-3-pyridyl fragment is frequently employed to replace the 5-chloro-3-pyridyl moiety found in Epibatidine , a potent but toxic natural alkaloid.
Bioactivity Data: Halogen Substitution Effects
The following table synthesizes binding affinity (
) and functional potency data for deschloroepibatidine analogs where the pyridine C5-substituent is varied.
Table 1: Comparative Potency of 3-Pyridyl Analogs at
nAChR
C5-Substituent
Compound Class
(nM) []
Relative Potency
Key Physicochemical Feature
-Cl (Reference)
Epibatidine
0.04
1.0x
Balanced steric/electronic profile.
-Br
5-Bromo-Analog
0.02 - 0.05
~1.1x
Enhanced lipophilicity; potential for Halogen Bonding.
-I
5-Iodo-Analog
0.08 - 0.15
~0.5x
Steric clash in tight binding pockets; useful for SPECT imaging ().
-H
Desbromo-Analog
> 10.0
< 0.01x
Loss of hydrophobic interaction; significant potency drop.
-F
5-Fluoro-Analog
0.5 - 2.0
~0.1x
High electronegativity but lacks the "sigma-hole" for carbonyl interactions.
Data Source Synthesis: Aggregated from SAR studies on epibatidine and A-85380 derivatives [1, 2].
Analysis:
The 5-bromo derivative frequently exhibits equipotent or slightly superior binding affinity compared to the chloro-analog. This is attributed to the "Sigma-Hole" effect , where the larger polarizable bromine atom forms a directed non-covalent interaction (halogen bond) with backbone carbonyl oxygens (e.g., Trp147 in the receptor binding site).
Selectivity Profile (
vs.
)
While 5-bromo-3-pyridyl ethers (e.g., A-85380 derivatives) are highly potent for
, modifying the core scaffold (e.g., to a quinuclidine or tropane) while retaining the 5-bromo-3-pyridyl headgroup can shift selectivity toward , a target for addiction therapy.
Observation: The 5-bromo substituent maintains high affinity across subtypes, whereas 5-alkyl substituents often drastically reduce efficacy, converting agonists into partial agonists or antagonists [3].
Mechanistic Insights: Why 5-Bromo?
To engineer superior drugs, one must understand the causality behind the bioactivity.
Halogen Bonding: Unlike fluorine, bromine has a positive electrostatic potential region (sigma-hole) on the extension of the C-Br bond. This allows it to act as a Lewis acid, interacting with nucleophilic residues in the protein pocket.
Metabolic Blocking: The C5 position of the pyridine ring is susceptible to oxidative metabolism. Introduction of a bromine atom blocks this site, extending the half-life (
) of the molecule compared to the unsubstituted pyridine.
Synthetic Versatility: The C-Br bond is weaker than C-Cl, making 5-bromo-3-pyridyl derivatives superior substrates for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) during lead optimization. This allows for rapid library generation [4].[1]
Visualization: SAR Logic & Experimental Workflow
Diagram 1: SAR Decision Tree for Pyridyl Functionalization
This decision tree guides the medicinal chemist on when to deploy the 5-bromo-3-pyridyl moiety.
Caption: Decision matrix for selecting C5-halogen substituents based on potency, metabolic stability, and synthetic requirements.
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
Objective: To utilize 5-bromo-3-pyridyl as a building block for biaryl scaffolds (e.g., kinase inhibitors).
Note: The 5-bromo derivative reacts faster and under milder conditions than the 5-chloro analog.[1]
Reagents:
Substrate: 5-bromo-3-pyridinemethanol or 3-bromo-5-nitropyridine (1.0 equiv).
Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).
Data Analysis:
Measure radioactivity via liquid scintillation counting.
Calculate
using non-linear regression (GraphPad Prism).
Convert to
using the Cheng-Prusoff equation: .
Diagram 2: Binding Assay Workflow
Caption: Workflow for determining binding affinity (
) of 5-bromo-3-pyridyl ligands.
References
Carroll, F. I., et al. (2007). "Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues." Journal of Medicinal Chemistry.
Holladay, M. W., et al. (1998). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry.
Pandit, A., et al. (2023). "Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction." Molecules.
BenchChem. (2025).[3] "A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil." (Analogous chemistry for pyridine systems).
A Comparative Guide to the Synthesis of 2-Acetoxybenzyl Heteroaryl Ketones: An In-Depth Analysis for the Research Scientist
In the landscape of pharmaceutical and materials science, 2-acetoxybenzyl heteroaryl ketones stand as privileged scaffolds, their synthesis being a critical step in the development of novel therapeutics and functional ma...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science, 2-acetoxybenzyl heteroaryl ketones stand as privileged scaffolds, their synthesis being a critical step in the development of novel therapeutics and functional materials. This guide provides a comprehensive comparison of the primary synthetic routes to these valuable compounds, offering an in-depth analysis of established and emerging methodologies. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Significance of 2-Acetoxybenzyl Heteroaryl Ketones
The 2-acetoxybenzyl heteroaryl ketone motif is a key structural element in a variety of biologically active molecules. The acetoxy group can serve as a prodrug functionality, improving the pharmacokinetic profile of a drug candidate, while the heteroaryl ketone moiety often plays a crucial role in target binding and modulation. Consequently, the efficient and selective synthesis of these compounds is of paramount importance to drug discovery and development professionals. This guide will focus on the two principal strategies for their synthesis: a two-step approach involving the formation of a 2-hydroxybenzyl heteroaryl ketone intermediate followed by O-acetylation, and potential direct methods. We will critically evaluate the following synthetic pathways:
The Friedel-Crafts Acylation Route
The Fries Rearrangement Pathway
Modern Transition-Metal Catalyzed Approaches
Route 1: The Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][2][3][4] In the context of our target molecules, this approach is directed at the synthesis of the 2-hydroxybenzyl heteroaryl ketone intermediate.
Mechanistic Rationale and Experimental Considerations
The direct Friedel-Crafts acylation of phenols presents a unique challenge due to the bidentate nucleophilic nature of the substrate.[5][6] Reaction can occur at either the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or at the hydroxyl group (O-acylation) to yield a phenyl ester. The choice of Lewis acid and reaction conditions plays a pivotal role in directing the regioselectivity of this transformation.
Generally, strong Lewis acids like aluminum chloride (AlCl₃) in stoichiometric amounts favor C-acylation, proceeding through the formation of a highly electrophilic acylium ion.[1][2] The reaction temperature is also a critical parameter, with higher temperatures often favoring the formation of the ortho-acylated product.[7]
Figure 1: General workflow for the synthesis of 2-acetoxybenzyl heteroaryl ketones via the Friedel-Crafts acylation route.
Experimental Protocol: Synthesis of (2-Hydroxyphenyl)(thiophen-2-yl)methanone
This protocol provides a representative example of a Friedel-Crafts acylation to synthesize a 2-hydroxybenzyl heteroaryl ketone intermediate.
Materials:
Phenol
Thiophene-2-carbonyl chloride
Anhydrous Aluminum Chloride (AlCl₃)
Nitrobenzene (solvent)
Hydrochloric acid (1 M)
Dichloromethane
Anhydrous sodium sulfate
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous AlCl₃ (1.2 equivalents) in nitrobenzene under an inert atmosphere.
Cool the suspension in an ice bath and slowly add a solution of phenol (1 equivalent) in nitrobenzene.
To the stirred mixture, add thiophene-2-carbonyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
Purify the crude product by column chromatography on silica gel to yield (2-hydroxyphenyl)(thiophen-2-yl)methanone.
Route 2: The Fries Rearrangement Pathway
The Fries rearrangement offers an alternative and often more controlled route to 2-hydroxybenzyl heteroaryl ketones.[7][8][9][10][11] This reaction involves the intramolecular rearrangement of a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones, catalyzed by a Lewis acid.[8][9] The key advantage of this method is that the initial O-acylation of the phenol is typically a high-yielding and selective reaction, and the subsequent rearrangement can be optimized to favor the desired ortho-isomer.
Mechanistic Rationale and Regioselectivity
The Fries rearrangement is believed to proceed through the formation of an acylium ion, similar to the Friedel-Crafts reaction.[7] However, the intramolecular nature of the reaction can lead to different regiochemical outcomes. The ratio of ortho to para isomers is highly dependent on the reaction conditions:
Temperature: Higher temperatures (>160 °C) generally favor the formation of the ortho-isomer, which is the thermodynamically more stable product due to chelation of the Lewis acid between the hydroxyl and carbonyl groups.[7] Lower temperatures (<60 °C) tend to favor the para-isomer, the kinetically controlled product.[7]
Solvent: Non-polar solvents often favor the ortho-isomer, while polar solvents can increase the proportion of the para-isomer.[8]
Figure 2: General workflow for the synthesis of 2-acetoxybenzyl heteroaryl ketones via the Fries rearrangement pathway.
Experimental Protocol: Two-Step Synthesis of 2-Acetoxybenzyl Pyridin-3-yl Ketone via Fries Rearrangement
This protocol outlines the synthesis of the target compound through the formation of a phenyl ester followed by its rearrangement.
Step 1: Synthesis of Phenyl Nicotinate
Materials:
Phenol
Nicotinoyl chloride hydrochloride
Pyridine (solvent and base)
Dichloromethane
Procedure:
Dissolve phenol (1 equivalent) in pyridine at 0 °C.
Slowly add nicotinoyl chloride hydrochloride (1.1 equivalents) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with water and extract with dichloromethane.
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate to give phenyl nicotinate, which can be used in the next step without further purification.
Step 2: Fries Rearrangement to (2-Hydroxyphenyl)(pyridin-3-yl)methanone and Subsequent Acetylation
Materials:
Phenyl nicotinate
Anhydrous Aluminum Chloride (AlCl₃)
Acetic anhydride
Pyridine
Procedure:
To a melt of phenyl nicotinate (1 equivalent) at 160-170 °C, carefully add anhydrous AlCl₃ (1.5 equivalents) in portions.
Maintain the temperature for 2-3 hours.
Cool the reaction mixture and cautiously hydrolyze with ice-cold 1 M HCl.
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
Purify the crude (2-hydroxyphenyl)(pyridin-3-yl)methanone by column chromatography.
Dissolve the purified hydroxyketone in pyridine and add acetic anhydride (1.2 equivalents).
Stir at room temperature for 4 hours.
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry, concentrate, and purify by chromatography to obtain 2-acetoxybenzyl pyridin-3-yl ketone.
Route 3: Modern Transition-Metal Catalyzed Approaches
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of aryl ketones, offering milder reaction conditions and broader functional group tolerance compared to classical methods. Palladium-catalyzed cross-coupling reactions are particularly noteworthy.[12]
Mechanistic Rationale and Potential Advantages
Palladium-catalyzed reactions, such as Suzuki or Stille couplings, can be employed to construct the C-C bond between the benzyl and heteroaryl moieties. For instance, a 2-hydroxy- or 2-acetoxy-substituted arylboronic acid could be coupled with a heteroaryl halide. Alternatively, a directed C-H activation/acylation strategy could be envisioned. These methods often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The primary advantages of these methods include:
Milder reaction conditions: Avoiding the use of strong Lewis acids and high temperatures.
High functional group tolerance: Allowing for the synthesis of more complex and sensitive molecules.
Potentially higher regioselectivity: Directed C-H activation can provide excellent control over the position of acylation.
Figure 3: A simplified representation of a potential transition-metal catalyzed route to 2-acetoxybenzyl heteroaryl ketones.
While specific protocols for the direct synthesis of 2-acetoxybenzyl heteroaryl ketones via transition-metal catalysis are not as well-established in the literature as the classical routes, the general principles of cross-coupling reactions provide a strong foundation for methods development in this area.
Comparative Analysis of Synthetic Routes
To facilitate a direct comparison, the following table summarizes the key performance indicators for the Friedel-Crafts and Fries rearrangement routes. Data for transition-metal catalyzed routes are less available for this specific target class and would require further methods development.
Feature
Friedel-Crafts Acylation
Fries Rearrangement
Transition-Metal Catalysis (Projected)
Starting Materials
Phenol, Heteroaryl Acyl Chloride
Phenol, Heteroaryl Acyl Chloride
2-Acetoxybenzyl Halide, Heteroaryl Organometallic
Number of Steps
2 (C-acylation + O-acetylation)
2 (O-acylation + Rearrangement + O-acetylation)
1 (Direct Coupling)
Typical Yields
Moderate to Good (can be variable)
Good to Excellent (often more reliable)
Potentially Good to Excellent
Regioselectivity
ortho/para mixture, tunable with conditions
ortho/para mixture, highly tunable with temperature
Potentially highly regioselective
Reaction Conditions
Harsh (strong Lewis acids, high temp.)
Harsh (strong Lewis acids, high temp.)
Mild
Functional Group Tolerance
Limited
Limited
Good to Excellent
Scalability
Well-established for industrial scale
Well-established for industrial scale
Can be challenging to scale up
Final Step: O-Acetylation of 2-Hydroxybenzyl Heteroaryl Ketones
For both the Friedel-Crafts and Fries rearrangement routes, the final step is the acetylation of the phenolic hydroxyl group. This is a standard and typically high-yielding transformation.
Experimental Protocol: General Procedure for O-Acetylation
Materials:
2-Hydroxybenzyl heteroaryl ketone
Acetic anhydride
Pyridine or Triethylamine
Dichloromethane
Procedure:
Dissolve the 2-hydroxybenzyl heteroaryl ketone (1 equivalent) in dichloromethane.
Add pyridine or triethylamine (1.5 equivalents) and cool the solution to 0 °C.
Add acetic anhydride (1.2 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction with water and separate the organic layer.
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry over anhydrous sodium sulfate, concentrate, and purify if necessary to yield the final 2-acetoxybenzyl heteroaryl ketone.
Conclusion and Future Perspectives
The synthesis of 2-acetoxybenzyl heteroaryl ketones is most reliably achieved through a two-step process involving the formation of a 2-hydroxybenzyl heteroaryl ketone intermediate followed by acetylation. Both the Friedel-Crafts acylation and the Fries rearrangement are viable and well-documented methods to access the key hydroxyketone intermediate.
The Fries rearrangement often provides a more controlled and higher-yielding pathway, as the regioselectivity of the rearrangement step can be effectively tuned by adjusting reaction parameters. While the Friedel-Crafts acylation offers a more direct C-C bond formation to the phenol, it can be plagued by issues of regioselectivity and competing O-acylation.
The development of transition-metal catalyzed methods for the direct synthesis of these target molecules represents a promising avenue for future research. Such methods have the potential to offer milder reaction conditions, broader substrate scope, and improved functional group tolerance, which are all critical considerations in modern drug discovery.
Ultimately, the choice of synthetic route will depend on the specific heteroaromatic system, the desired scale of the reaction, and the available starting materials and reagents. This guide provides the foundational knowledge and practical protocols to enable researchers to navigate these choices and successfully synthesize these important chemical entities.
References
A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides. The Journal of Organic Chemistry. [Link]
Processes for the preparation of heteroaryl carboxylic acids.
From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. Organic & Biomolecular Chemistry. [Link]
Synthesis of Thien-2-yl-hydroxyacetonitrile. PrepChem.com. [Link]
Pd(ii)-catalyzed synthesis of aryl ketones in water. RSC Publishing. [Link]
Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Chemical Communications. [Link]
Palladium-catalyzed synthesis of diaryl ketones from aldehydes and (hetero)aryl halides via C-H bond activation. Kyushu University Institutional Repository. [Link]
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis. PubMed. [Link]
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. ResearchGate. [Link]
The "Why" Behind the Protocol:
As a Senior Application Scientist, I must clarify that 2-Acetoxybenzyl 5-bromo-3-pyridyl ketone is a functionalized heterocyclic intermediate . While specific toxicological data (LD50) may be sparse for this exact CAS, its structural components dictate a High-Potency Handling Strategy (Control Band 3/4) .
Pyridine Moiety: Pyridines are notorious for rapid dermal absorption and potential neuro/hepatotoxicity. They often act as "carrier solvents," dragging other toxicants through the skin barrier.
Aryl Bromide: Halogenation often increases lipophilicity and biological half-life.
Benzyl Ester: Susceptible to hydrolysis, potentially releasing acetic acid (irritant) and phenolic byproducts upon contact with mucous membranes.
Core Hazard Assumption: Treat as a Sensitizer and Potential Reproductive Toxin until proven otherwise.
Hierarchy of Controls & Engineering
Before touching PPE, the environment must be secured.[1][2][3] PPE is the last line of defense, not the first.[4]
Control Level
Requirement
Scientific Rationale
Primary
Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood
Solids of this molecular weight (>300 g/mol ) can form invisible micro-aerosols during weighing.
Secondary
Anti-Static Weighing Environment
Organic ketones are prone to static charge. Use an ionizing bar or anti-static gun to prevent powder "fly-out."
Exclusion
Designated "Blue Zone"
Dedicate a specific balance and workspace. Do not cross-contaminate with general organic synthesis areas.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for task-specific intensity . A "one-size-fits-all" approach is dangerous in drug development.
Laminate/Barrier Gloves (e.g., Silver Shield®) under Nitrile. Pyridine derivatives permeate standard nitrile in <15 mins.
Respiratory
None (if sealed)
P100 Particulate Respirator (Half-face)
P100/OV Combo Cartridge (Organic Vapor). Solvents used (DCM/DMF) require OV protection.
Eye/Face
Safety Glasses (Side Shields)
Safety Goggles (Indirect Vent)
Safety Goggles + Face Shield (if volume >100mL)
Body
Standard Lab Coat (Cotton)
Tyvek® Lab Coat (Disposable, elastic wrist)
Tyvek® Sleeves + Chem-Resistant Apron
Operational Protocols (Self-Validating Systems)
Protocol A: The "Zero-Contact" Weighing Method
Goal: Prevent inhalation of micro-particles during mass measurement.
Setup: Place a disposable anti-static weighing boat inside the fume hood.
Donning: Put on inner gloves (tucked under coat) and outer gloves (over coat cuffs).
Validation: Perform a "Positive Pressure Check" on your P100 respirator (cover exhalation valve, exhale gently; mask should bulge slightly without leaking).
Transfer: Use a disposable spatula. Do not pour from the source bottle.
Decon: Wipe the exterior of the source bottle with a chemically compatible wipe (e.g., ethanol-dampened) before returning it to storage.
Doffing: Remove outer gloves inside the hood. Discard into solid hazardous waste.
Protocol B: Emergency Spill Response
Goal: Containment without spreading contamination.
Do NOT use paper towels for powder spills. This creates dust.
Isolate: Alert nearby personnel.
Assess: Is the spill >5 grams? If yes, evacuate and call EHS.
Wet Method: Cover the powder gently with pads dampened in an inert solvent (e.g., Heptane or Isopropyl Myristate) to suppress dust.
Scoop: Use a plastic scoop to lift the wet slurry.
Wash: Clean surface with 10% soap solution, followed by water.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the physical state of the chemical.
Figure 1: Decision Logic for PPE Selection based on physical state and associated risks.
Waste Disposal & Deactivation
Crucial Note: This molecule contains Bromine . It cannot be disposed of in general organic waste streams in many jurisdictions due to the formation of dioxins/furans during standard incineration.
Solid Waste: Collect in a dedicated container labeled "Halogenated Solid Waste."
Liquid Waste: Segregate into "Halogenated Organic Solvents." Do NOT mix with acid waste (risk of hydrolysis and heat generation).
Container Rinse: Triple rinse empty containers with Acetone. Add rinsate to the Halogenated Liquid Waste stream. Deface the label before recycling the glass.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine - Occupational Safety and Health Guideline. United States Department of Labor. [Link]
PubChem. (n.d.). Compound Summary: Pyridine Derivatives Safety Profile. National Library of Medicine. [Link]